IPR-803
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c31-25-18-10-3-4-11-19(18)26-23-22(25)20(28-17-9-7-8-16(14-17)27(32)33)15-21(24(23)29-34-26)30-12-5-1-2-6-13-30/h3-4,7-11,14-15,28H,1-2,5-6,12-13H2,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEULQWANHYLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC(=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IPR-803: A Technical Guide to its Mechanism of Action in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of IPR-803, a novel small molecule inhibitor with demonstrated anti-tumor activity. The following sections detail its molecular target, downstream signaling effects, and preclinical efficacy, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism: Inhibition of the uPAR-uPA Protein-Protein Interaction
This compound functions as a potent inhibitor of the protein-protein interaction (PPI) between the urokinase-type plasminogen activator (uPA) and its receptor, uPAR.[1][2][3] This interaction is a critical nexus in cancer progression, promoting tumor invasion, metastasis, cell migration, adhesion, and angiogenesis.[2][3] this compound directly binds to uPAR with a sub-micromolar affinity, effectively preventing its engagement with uPA.[1][2][3]
Signaling Pathway of this compound Action
The binding of uPA to uPAR initiates a cascade of signaling events that contribute to the metastatic phenotype of cancer cells. This compound, by blocking this initial interaction, effectively dampens these downstream signals. One of the key pathways affected is the MAPK signaling cascade.[1][2][3]
Caption: this compound inhibits the uPAR-uPA interaction, leading to decreased MAPK phosphorylation and subsequent reduction in cancer cell invasion, adhesion, and migration.
Quantitative Preclinical Data
The anti-tumor activities of this compound have been quantified in various preclinical models, primarily using the MDA-MB-231 breast cancer cell line.
In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Effect |
| Cell Growth Inhibition | MDA-MB-231 | 58 µM | Inhibition of cell proliferation.[1][2][3] |
| Cell Adhesion Impairment | MDA-MB-231 | ~30 µM | Concentration-dependent reduction in cell adhesion.[1][2][3] |
| Cell Invasion Blockade | MDA-MB-231 | 90% blockage at 50 µM | Significant inhibition of cancer cell invasion.[1] |
Pharmacokinetic Properties of this compound
| Parameter | Value | Notes |
| Oral Bioavailability | 4% | [1] |
| Half-life (t1/2) | 5 hours | [1] |
| Plasma Concentration | 5 µM | Achieved with oral administration.[2][3] |
| Tumor Tissue Concentration | Up to 10 µM | Stable for at least 10 hours, ensuring target engagement.[2] |
Key Experimental Protocols
The following sections outline the methodologies used to elucidate the mechanism of action of this compound.
Cell Invasion Assay
This assay quantifies the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Caption: Workflow for a typical cell invasion assay used to evaluate the efficacy of this compound.
Protocol Details:
-
Cell Line: MDA-MB-231 human breast cancer cells.[1]
-
Apparatus: Transwell inserts with a Matrigel-coated membrane.
-
Treatment: Cells were treated with varying concentrations of this compound (ranging from 0 to 200 µM).[1]
-
Incubation: The assay was incubated for 3 days.[1]
-
Endpoint: The number of cells that successfully invaded through the Matrigel and migrated to the lower chamber was quantified. A 90% blockage of invasion was observed at a concentration of 50 µM.[1]
Cell Adhesion Assay
This assay measures the ability of cells to attach to an extracellular matrix-coated surface.
Protocol Details:
-
Cell Line: MDA-MB-231 cells.[1]
-
Methodology: The specific details of the cell adhesion assay protocol are not fully described in the provided search results, but it would typically involve seeding cells in wells coated with an extracellular matrix component (e.g., fibronectin or collagen) in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified.
-
Endpoint: this compound induced a concentration-dependent impairment of cell adhesion with an IC50 of approximately 30 μM.[1][2][3]
Western Blot for MAPK Phosphorylation
This technique is used to detect the phosphorylation status of MAPK, a key downstream signaling molecule.
Protocol Details:
-
Cell Line: MDA-MB-231 cells.[1]
-
Treatment: Cells were treated with 50 µM this compound for 30 minutes.[1]
-
Methodology: Following treatment, cell lysates were collected and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane was then probed with antibodies specific for phosphorylated MAPK and total MAPK to determine the relative level of phosphorylation.
-
Endpoint: this compound treatment resulted in the inhibition of MAPK phosphorylation.[1][2][3]
In Vivo Metastasis Study
This experiment evaluates the effect of this compound on the metastatic spread of cancer in a living organism.
Protocol Details:
-
Animal Model: The specific mouse model is not detailed, but it would typically involve immunodeficient mice to allow for the growth of human cancer cells.
-
Tumor Inoculation: MDA-MB-231 cells were likely injected into the mammary fat pad or intravenously to establish primary tumors and/or circulating tumor cells.
-
Treatment Regimen: this compound was administered orally at a dose of 200 mg/kg, three times a week for 5 weeks.[1]
-
Endpoint: The primary endpoint was the assessment of lung metastasis. The study found that this compound impaired metastasis to the lungs.[2] Importantly, no significant differences in body weight were observed between the treated and untreated groups, suggesting good tolerability.[1]
Downstream Effects and Cellular Consequences
The inhibition of the uPAR-uPA interaction by this compound leads to several key downstream cellular effects that contribute to its anti-tumor activity:
-
Inhibition of Matrix Metalloproteinase (MMP) Activity: this compound effectively inhibits the breakdown of the extracellular matrix (ECM) by MMPs, such as MMP-9.[1][2][3] This is a crucial step in preventing cancer cell invasion and metastasis.
-
Minimal Cytotoxicity: this compound's primary mechanism is not through direct cell killing. Studies have shown that it does not have a significant effect on apoptosis or necrosis at concentrations effective for inhibiting invasion.[1][2][3] The inhibition of cell invasion is largely independent of cytotoxicity.[1] This suggests a favorable therapeutic window.
Conclusion
This compound represents a targeted therapeutic strategy aimed at disrupting a key protein-protein interaction that drives cancer metastasis. Its ability to directly bind to uPAR and inhibit its interaction with uPA leads to the attenuation of downstream signaling pathways, resulting in reduced cell invasion, adhesion, and migration. The preclinical data, including in vivo studies, demonstrate its potential as an anti-metastatic agent. The favorable pharmacokinetic profile, with high and sustained concentrations in tumor tissue, further supports its clinical development. Future research will likely focus on optimizing its pharmacokinetic properties and evaluating its efficacy in combination with other anti-cancer therapies.
References
An In-Depth Technical Guide on IPR-803 and its Role in Modulating Cancer Cell Metastasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic agents that can effectively inhibit this complex process. A key player in the metastatic cascade is the urokinase-type plasminogen activator (uPA) and its receptor (uPAR), a system frequently overexpressed in aggressive cancers. The interaction between uPA and uPAR initiates a proteolytic cascade and activates intracellular signaling pathways that promote cell migration, invasion, and adhesion—all critical steps in metastasis. IPR-803 is a novel small molecule inhibitor designed to specifically disrupt the uPA-uPAR protein-protein interaction. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to evaluate its anti-metastatic potential.
Introduction: The uPA-uPAR System as a Therapeutic Target
The uPA-uPAR system is a critical regulator of extracellular matrix (ECM) degradation and cell signaling, both of which are hijacked by cancer cells to facilitate metastasis. The binding of uPA to uPAR on the cell surface leads to the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates matrix metalloproteinases (MMPs).[1] This proteolytic activity creates pathways for cancer cells to invade surrounding tissues and intravasate into blood vessels.
Beyond its enzymatic role, the uPA-uPAR complex also functions as a signaling hub, interacting with integrins and other cell surface receptors to activate downstream pathways like the Ras-MAPK cascade.[2] This signaling promotes cell proliferation, migration, and survival. Given its central role in metastasis, the uPA-uPAR interaction presents a compelling target for anti-cancer drug development.
This compound: A Potent Inhibitor of the uPA-uPAR Interaction
This compound is a small molecule compound identified through a substructure search of chemical libraries for its ability to inhibit the uPA-uPAR protein-protein interaction.[3] It has been shown to bind directly to uPAR with sub-micromolar affinity, effectively preventing the binding of uPA and thereby inhibiting the downstream consequences of this interaction.[3]
Mechanism of Action
This compound acts as a direct antagonist of the uPA-uPAR interaction. By binding to uPAR, this compound sterically hinders the binding of uPA, thus inhibiting the subsequent activation of plasminogen and the initiation of intracellular signaling cascades. A key pathway affected by this inhibition is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and migration.[3]
References
IPR-803 Signaling Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of IPR-803, a small molecule inhibitor targeting the urokinase-type plasminogen activator receptor (uPAR). There is a potential for confusion in literature between this compound and N-803 (Anktiva), an IL-15 superagonist. This document will focus exclusively on This compound , a potent inhibitor of the uPAR and urokinase-type plasminogen activator (uPA) protein-protein interaction (PPI), a key driver in cancer cell invasion and metastasis.[1][2][3] This guide will detail its mechanism of action, downstream signaling effects, and provide a summary of its preclinical activity.
Mechanism of Action: Inhibition of the uPAR-uPA Interaction
This compound directly targets the uPAR, binding to it with sub-micromolar affinity.[2][3] This binding event physically obstructs the interaction between uPAR and its ligand, uPA. The uPAR-uPA complex is crucial for the activation of plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.[1][2] By inhibiting this PPI, this compound effectively blocks the proteolytic cascade initiated by uPA. Furthermore, the uPAR-uPA interaction is also involved in intracellular signaling events that promote cell migration, adhesion, and proliferation.[2][3]
Downstream Signaling Pathway Modulation: The MAPK Pathway
The binding of uPA to uPAR initiates a signaling cascade that influences various cellular processes. One of the key pathways affected by the uPAR-uPA axis is the Mitogen-Activated Protein Kinase (MAPK) pathway. This compound, by preventing the formation of the uPAR-uPA complex, leads to the inhibition of MAPK phosphorylation.[1][2] The MAPK pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a common feature of many cancers. The inhibition of MAPK phosphorylation by this compound contributes to its anti-tumor activity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| Cell Growth Inhibition | MDA-MB-231 | 58 µM | [1][2] |
| Cell Adhesion Impairment | MDA-MB-231 | ~30 µM | [1][2] |
| Cell Invasion Blockade | MDA-MB-231 | 90% blockage at 50 µM | [1] |
Table 2: Binding Affinity and In Vivo Pharmacokinetics of this compound
| Parameter | Value | Reference |
| Binding Affinity to uPAR (Kd) | 0.2 µM | [2][3] |
| In vivo Half-life (t1/2) | 5 hours | [1] |
| Oral Bioavailability | 4% | [1] |
| Peak Plasma Concentration (Oral) | 5 µM | [2] |
| Tumor Tissue Concentration (Stable after 10h) | 10 µM | [2] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available. However, based on the descriptions in the literature, the following are generalized protocols for the key assays used to characterize this compound's activity.
uPAR-uPA Binding Assay (Generalized ELISA-based Protocol)
This assay is designed to quantify the ability of this compound to inhibit the binding of uPA to uPAR.
-
Materials: Recombinant human uPAR, recombinant human uPA, this compound, 96-well microtiter plates, coating buffer, wash buffer, blocking buffer, detection antibody (e.g., anti-uPA antibody conjugated to HRP), substrate solution (e.g., TMB), stop solution.
-
Procedure:
-
Coat a 96-well plate with recombinant uPAR overnight at 4°C.
-
Wash the plate to remove unbound uPAR.
-
Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells, followed by a constant concentration of recombinant uPA.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the plate to remove unbound uPA and this compound.
-
Add the HRP-conjugated anti-uPA detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
MDA-MB-231 Cell Invasion Assay (Generalized Boyden Chamber Assay)
This assay assesses the effect of this compound on the invasive potential of breast cancer cells.
-
Materials: MDA-MB-231 cells, Boyden chambers with Matrigel-coated inserts, serum-free medium, complete medium (with chemoattractant, e.g., FBS), this compound, fixing solution (e.g., methanol), staining solution (e.g., crystal violet).
-
Procedure:
-
Culture MDA-MB-231 cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Rehydrate the Matrigel-coated inserts.
-
Add complete medium to the lower chamber of the Boyden apparatus.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the underside of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in multiple fields of view under a microscope.
-
Quantify the inhibition of invasion relative to the untreated control.
-
MAPK Phosphorylation Analysis (Generalized Western Blot Protocol)
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway.
-
Materials: MDA-MB-231 cells, this compound, cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (anti-phospho-MAPK, anti-total-MAPK), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Treat MDA-MB-231 cells with this compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MAPK to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of MAPK phosphorylation.
-
Conclusion
This compound is a promising preclinical candidate that effectively targets the uPAR-uPA protein-protein interaction, a critical node in cancer metastasis. Its mechanism of action, involving the direct inhibition of this interaction and subsequent downregulation of the MAPK signaling pathway, translates to potent anti-invasive, anti-adhesive, and anti-migratory effects in cancer cells. The provided quantitative data and experimental frameworks offer a solid foundation for further research and development of this compound and related compounds as potential anti-cancer therapeutics.
References
Downstream Effects of IPR-803 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPR-803 is a small-molecule inhibitor targeting the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). This interaction is a critical node in signaling pathways that drive tumor invasion and metastasis. By disrupting the uPA-uPAR complex, this compound presents a promising therapeutic strategy for cancers characterized by overexpression of these proteins. This technical guide provides an in-depth overview of the downstream effects of this compound treatment, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and workflows.
Core Mechanism of Action
This compound directly binds to uPAR with a high affinity, sterically hindering its interaction with uPA.[1][2] This targeted disruption of the uPA-uPAR axis initiates a cascade of downstream effects that collectively inhibit the metastatic potential of cancer cells. The primary consequences of this compound treatment include the attenuation of proteolytic cascades, reduction of cell adhesion and migration, and modulation of intracellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| uPAR Binding Affinity (Kd) | 0.2 µM | - | [1][2] |
| Cell Growth Inhibition (IC50) | 58 µM | MDA-MB-231 | [1][2] |
| Cell Adhesion Inhibition (IC50) | ~30 µM | MDA-MB-231 | [1][2] |
| Invasion Blockage | 90% at 50 µM | MDA-MB-231 |
Table 2: In Vivo Pharmacokinetics of this compound in a Murine Model
| Parameter | Value | Dosing | Reference |
| Peak Plasma Concentration | 5 µM | Oral | [1] |
| Tumor Tissue Concentration | Up to 10 µM | Oral | [1] |
| Half-life (t1/2) | ~5 hours | - | |
| Oral Bioavailability | 4% | - |
Downstream Signaling and Cellular Effects
Inhibition of Proteolytic Activity
A primary downstream effect of this compound is the inhibition of the uPA-mediated proteolytic cascade. The binding of uPA to uPAR is a crucial step in the activation of plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs). This compound has been shown to effectively inhibit the activity of MMP-9, a key enzyme involved in the degradation of the extracellular matrix (ECM), a critical process for tumor invasion.[1][2]
Impairment of Cell Adhesion and Migration
The uPA-uPAR system plays a significant role in cell adhesion and migration by interacting with integrins and other cell surface receptors. Treatment with this compound has been demonstrated to impair the adhesion of breast cancer cells (MDA-MB-231) in a concentration-dependent manner.[1][2] This disruption of cell adhesion consequently inhibits cell migration, a fundamental step in the metastatic process.
Modulation of Intracellular Signaling Pathways
The uPA-uPAR interaction also triggers intracellular signaling cascades that promote cell survival and proliferation. A key pathway affected by this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have shown that this compound treatment leads to the inhibition of MAPK phosphorylation, suggesting its role in modulating this critical signaling pathway.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's downstream effects.
MMP-9 Activity Assay (Gelatin Zymography)
This protocol describes a standard method for assessing MMP-9 activity.
a. Sample Preparation:
-
Culture MDA-MB-231 cells to near confluence.
-
Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours.
-
Collect the conditioned media, centrifuge to remove cellular debris, and concentrate using a centrifugal filter device.
-
Determine the protein concentration of the conditioned media.
b. Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Load equal amounts of protein from the concentrated conditioned media (treated with this compound or vehicle control) mixed with non-reducing sample buffer.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
c. Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) at 37°C for 18-24 hours.
d. Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Areas of gelatin degradation, indicative of MMP-9 activity, will appear as clear bands.
Cell Adhesion Assay
This protocol outlines a typical cell adhesion assay using MDA-MB-231 cells.
a. Plate Coating:
-
Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin or collagen I) and incubate overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
b. Cell Treatment and Seeding:
-
Treat MDA-MB-231 cells with varying concentrations of this compound or vehicle control for a specified time.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in serum-free media and count them.
-
Seed an equal number of cells into the coated wells of the 96-well plate.
c. Adhesion and Staining:
-
Allow the cells to adhere for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde.
-
Stain the cells with a crystal violet solution.
d. Quantification:
-
Solubilize the crystal violet stain with a solubilization buffer (e.g., 10% acetic acid).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
MAPK Phosphorylation Assay (Western Blot)
This protocol describes the analysis of MAPK phosphorylation via Western blotting.
a. Cell Lysis and Protein Quantification:
-
Treat MDA-MB-231 cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MAPK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total MAPK.
d. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated MAPK.
Visualizations
Signaling Pathway
References
IPR-803: A Small Molecule Inhibitor of the uPAR-uPA Interaction in Breast Cancer Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metastasis remains the primary driver of mortality in breast cancer patients. A key pathway implicated in tumor invasion and metastasis is the interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). The formation of the uPA-uPAR complex initiates a proteolytic cascade and activates signaling pathways that promote cell migration, adhesion, and invasion. IPR-803 is a potent, small-molecule inhibitor that directly targets the uPA-uPAR protein-protein interaction (PPI). Preclinical studies have demonstrated its efficacy in blocking breast cancer cell invasion, reducing cell adhesion and growth, and impairing lung metastasis in in vivo models. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways related to the role of this compound in breast cancer research.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the protein-protein interaction between uPA and uPAR.[1][2] By binding to uPAR with a high affinity, this compound effectively prevents the binding of uPA to its receptor.[1][2] This disruption is critical as the uPA-uPAR complex is a central node in the regulation of extracellular matrix (ECM) degradation and cell signaling. The binding of uPA to uPAR activates plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs), such as MMP-9.[1][2] These enzymes are responsible for degrading the components of the ECM, a crucial step for tumor cell invasion and metastasis. Furthermore, the uPA-uPAR interaction triggers intracellular signaling cascades, including the MAPK pathway, which promotes cell proliferation, migration, and survival.[1][2] this compound has been shown to inhibit the phosphorylation of MAPK, indicating its ability to attenuate these pro-tumorigenic signals.[1][2]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been quantified in a series of in vitro and in vivo studies, primarily utilizing the MDA-MB-231 human breast cancer cell line. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (to uPAR) | - | 0.2 µM | [1][2] |
| IC50 (Cell Growth) | MDA-MB-231 | 58 µM | [1][2] |
| IC50 (Cell Adhesion) | MDA-MB-231 | ~30 µM | [1][2] |
| Invasion Inhibition | MDA-MB-231 | 90% at 50 µM | [3] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Animal Model | Value | Reference |
| Administration Route | NOD/SCID mice | Oral gavage | [4] |
| Dosage (Efficacy Study) | NSG mice | 200 mg/kg (3x/week for 5 weeks) | [4] |
| Plasma Concentration (Peak) | NOD/SCID mice | 5 µM | [1][2] |
| Tumor Tissue Concentration | NOD/SCID mice | Up to 10 µM (stable after 10 hrs) | [1][2] |
| Half-life (t1/2) | NOD/SCID mice | 5 hours | [3][4] |
| Metastasis Reduction | NSG mice | Significantly impaired lung metastasis | [1][2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
The following diagram illustrates the signaling pathway targeted by this compound.
Experimental Workflow: In Vitro Invasion Assay
The following diagram outlines a typical workflow for assessing the anti-invasive properties of this compound using a Boyden chamber assay.
Detailed Experimental Protocols
Cell Invasion Assay (Boyden Chamber)
This protocol is adapted for the MDA-MB-231 breast cancer cell line.
Materials:
-
Boyden chambers (8 µm pore size)
-
Matrigel or other extracellular matrix (ECM) solution
-
MDA-MB-231 cells
-
Serum-free cell culture medium
-
Medium with Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound stock solution
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Boyden chamber inserts and incubate for at least 1 hour at 37°C to allow for gelation.
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 24 hours to starve the cells.
-
Seeding: Trypsinize and resuspend the starved cells in serum-free medium. Count the cells and adjust the concentration.
-
Treatment: Add the cell suspension (e.g., 2 x 10^4 cells in 200 µL) to the upper chamber of the Matrigel-coated inserts. Include different concentrations of this compound or a vehicle control in the cell suspension.
-
Chemoattraction: Add medium containing FBS to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 8-24 hours.
-
Staining and Counting: After incubation, carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab. Fix the invading cells on the bottom surface with 4% paraformaldehyde and stain with crystal violet.
-
Analysis: Count the number of stained, invaded cells in several fields of view under a microscope. Calculate the percentage of invasion inhibition relative to the vehicle control.[4]
Cell Adhesion Assay
Materials:
-
96-well plate
-
Laminin-1 or Fibronectin
-
MDA-MB-231 cells
-
Blocking buffer (e.g., 0.5% BSA in medium)
-
Washing buffer (e.g., 0.1% BSA in medium)
-
This compound stock solution
-
Crystal violet stain
-
1% SDS solution
Procedure:
-
Coating: Coat the wells of a 96-well plate with Laminin-1 or Fibronectin and incubate for at least 1 hour at 37°C.
-
Blocking: Wash the wells with washing buffer and then block with blocking buffer for 45-60 minutes at 37°C.
-
Cell Seeding: Prepare a suspension of MDA-MB-231 cells in serum-free medium containing various concentrations of this compound or a vehicle control. Add the cell suspension (e.g., 4 x 10^5 cells/mL, 50 µL per well) to the coated wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with washing buffer to remove non-adherent cells.
-
Staining: Fix the remaining adherent cells with 4% paraformaldehyde, then stain with crystal violet for 10 minutes.
-
Quantification: Wash the wells with water to remove excess stain and allow them to dry. Solubilize the stain by adding a 1% SDS solution to each well. Read the absorbance at 550 nm using a plate reader.[5]
MMP-9 Activity Assay (Gelatin Zymography)
Materials:
-
Conditioned medium from this compound-treated MDA-MB-231 cells
-
SDS-PAGE gel (e.g., 7.5%) copolymerized with gelatin (e.g., 1 mg/mL)
-
Non-reducing sample buffer
-
Washing buffer (e.g., 2.5% Triton X-100)
-
Incubation buffer (containing CaCl2 and NaCl)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Culture MDA-MB-231 cells in serum-free medium with different concentrations of this compound for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.
-
Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel at 150V until adequate separation is achieved.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in incubation buffer at 37°C for 24-48 hours. During this time, the MMP-9 in the samples will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes, followed by destaining.
-
Analysis: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.[1][3]
Conclusion
This compound represents a promising therapeutic lead compound for targeting breast cancer metastasis. Its well-defined mechanism of action, potent inhibition of the uPA-uPAR interaction, and demonstrated efficacy in preclinical models provide a strong rationale for further development. The data and protocols outlined in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate the role of the uPA-uPAR axis in breast cancer and to evaluate novel inhibitors of this critical pathway. Further optimization of the pharmacokinetic properties of this compound may lead to the development of a clinically viable anti-metastatic agent for breast cancer.[1]
References
An In-depth Technical Guide to the Function of IPR-803
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPR-803 is a novel small molecule inhibitor that shows significant promise in the field of oncology, specifically in targeting cancer cell invasion and metastasis.[1][2][3] It functions as a potent antagonist of the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1][2] The uPA-uPAR system is a critical mediator of extracellular matrix degradation and cell signaling, both of which are hallmark processes in tumor progression and the formation of secondary tumors.[1][4][5] Elevated expression of uPA and uPAR is often correlated with poor prognosis in various cancers, making this interaction a compelling target for therapeutic intervention.[5][6]
This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound exerts its anti-tumor activity by directly binding to the urokinase-type plasminogen activator receptor (uPAR) with sub-micromolar affinity.[1] This binding event physically obstructs the interaction between uPAR and its natural ligand, uPA.[1] By inhibiting the formation of the uPA-uPAR complex, this compound effectively disrupts the downstream signaling cascades that promote cancer cell invasion, migration, and adhesion.[1][4] One of the key pathways affected is the mitogen-activated protein kinase (MAPK) signaling pathway, with this compound demonstrating an inhibitory effect on MAPK phosphorylation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| uPAR Binding Affinity (Kd) | - | 0.2 µM | [1] |
| Cell Growth Inhibition (IC50) | MDA-MB-231 | 58 µM | [1] |
| Cell Adhesion Impairment (IC50) | MDA-MB-231 | ~30 µM | [1] |
| Inhibition of Cell Invasion | MDA-MB-231 | 90% blockage at 50 µM |
Table 2: In Vivo Data and Pharmacokinetics of this compound
| Parameter | Animal Model | Dosage and Administration | Value | Reference |
| Effect on Metastasis | NSG mice with MDA-MB-231 xenografts | 200 mg/kg, oral gavage, three times a week for 5 weeks | Impaired metastasis to the lungs | |
| Plasma Concentration | - | Oral administration | 5 µM | [1] |
| Tumor Tissue Concentration | - | Oral administration | Up to 10 µM (stable after 10 hours) | [1] |
| Half-life (t1/2) | NOD/SCID mice | 200 mg/kg, oral administration | 5 hours | |
| Oral Bioavailability | - | - | 4% |
Signaling Pathway
The binding of uPA to uPAR initiates a cascade of intracellular signaling events that are crucial for cancer cell motility and invasion. This compound's primary mechanism is the disruption of this initial binding step. The diagram below illustrates the uPA-uPAR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Transwell Invasion Assay with MDA-MB-231 Cells
This assay is used to assess the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
MDA-MB-231 breast cancer cells
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound
-
4% Paraformaldehyde (PFA)
-
Crystal Violet stain (0.1%)
-
Cotton swabs
Protocol:
-
Coat the upper chamber of the Transwell insert with a 1:6 mixture of Matrigel and PBS and dry for 30 minutes at 37°C.[4]
-
Fill the lower chamber with 500 µl of DMEM containing 10% FBS as a chemoattractant.[4]
-
Treat MDA-MB-231 cells with varying concentrations of this compound for 24 hours.
-
Resuspend the treated cells in serum-free DMEM at a density of 1x105 cells per well and add them to the upper chamber.[4]
-
Incubate for 24 hours to allow for cell invasion.[4]
-
After incubation, remove non-invading cells from the upper surface of the membrane with a cotton swab.[4]
-
Fix the invading cells on the lower surface of the membrane with 4% PFA.[4]
-
Stain the fixed cells with crystal violet.[4]
-
Count the number of stained cells in random fields under a microscope to quantify invasion.
Cell Adhesion Assay
This assay measures the ability of cells to attach to an extracellular matrix-coated surface, a process that is often disrupted by anti-metastatic agents.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin or Laminin-1)
-
MDA-MB-231 cells
-
Serum-free medium
-
This compound
-
1% Glutaraldehyde
-
0.1% Crystal Violet in ddH2O
-
0.5% Triton X-100
Protocol:
-
Coat the wells of a 96-well plate with an extracellular matrix protein and incubate overnight at 4°C.
-
Block non-specific binding sites with 1% BSA.
-
Pre-treat MDA-MB-231 cells with different concentrations of this compound.
-
Seed the treated cells into the coated wells at a density of 2.0 x 105 cells/ml and incubate for 30-60 minutes at 37°C to allow for adhesion.[1]
-
Gently wash the wells with serum-free medium to remove non-adherent cells.[1]
-
Fix the adherent cells with 1% glutaraldehyde for 10 minutes.[1]
-
Stain the fixed cells with 0.1% crystal violet for 25 minutes.[1]
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain by adding 0.5% Triton X-100 to each well.[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.
Western Blot for MAPK Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, such as ERK in the MAPK pathway, to determine the effect of an inhibitor.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Treat MDA-MB-231 cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Load 10-20 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a uPAR-uPA inhibitor like this compound.
Conclusion
This compound is a well-characterized small molecule inhibitor of the uPA-uPAR protein-protein interaction with demonstrated anti-metastatic properties in preclinical models. Its ability to disrupt a key signaling nexus in cancer progression makes it a valuable tool for research and a promising candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the uPA-uPAR axis.
References
- 1. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 2. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
IPR-803 and the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPR-803 is a small molecule inhibitor of the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1] This interaction is a key driver of cancer cell invasion and metastasis.[2] The uPA/uPAR system, upon activation, triggers intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in cell proliferation, survival, and migration. This guide provides an in-depth overview of this compound, its mechanism of action in relation to the MAPK signaling pathway, quantitative data on its efficacy, and detailed experimental protocols for its study.
Introduction to this compound and the uPA/uPAR System
The urokinase-type plasminogen activator (uPA) system is a critical component in the degradation of the extracellular matrix (ECM), a process essential for both normal physiological events and pathological conditions such as cancer metastasis. The binding of uPA to its cell surface receptor, uPAR, initiates a proteolytic cascade and activates intracellular signaling pathways that promote tumor progression.[2] this compound is a potent inhibitor of this initial uPA-uPAR interaction.[1] By binding directly to uPAR with sub-micromolar affinity, this compound effectively blocks the binding of uPA.[2]
The Core Mechanism: this compound's Impact on the MAPK Signaling Pathway
The binding of uPA to uPAR does not directly activate intracellular signaling. Instead, uPAR, being a glycosylphosphatidylinositol (GPI)-anchored protein lacking a transmembrane domain, collaborates with transmembrane co-receptors, most notably integrins. This uPAR-integrin association leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. The activation of the FAK/Src complex subsequently initiates the Ras-Raf-MEK-ERK signaling cascade, a key branch of the MAPK pathway.
This compound, by preventing the initial uPA-uPAR binding, disrupts this entire signaling cascade at its origin. This leads to a downstream inhibition of MAPK phosphorylation, thereby attenuating the pro-tumorigenic signals that drive cell proliferation, invasion, and survival.[1]
Signaling Pathway Diagram
Quantitative Data on this compound Efficacy
The inhibitory effects of this compound have been quantified in various in vitro assays, primarily using the MDA-MB-231 human breast cancer cell line.
| Parameter | Cell Line | IC50 Value | Reference |
| Cell Growth Inhibition | MDA-MB-231 | 58 µM | [1] |
| Cell Adhesion Impairment | MDA-MB-231 | ~30 µM | [1][2] |
| Cell Invasion Inhibition | MDA-MB-231 | 90% blockage at 50 µM | [1] |
| MAPK Phosphorylation | MDA-MB-231 | Inhibition observed at 50 µM (30 min) | [1] |
Detailed Experimental Protocols
Western Blot for MAPK Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key MAPK pathway proteins, such as ERK.
Experimental Workflow Diagram
Methodology:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Analysis: Quantify band intensities using image analysis software. Normalize p-ERK levels to total ERK levels.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to an extracellular matrix component, a process often inhibited by this compound.
Methodology:
-
Plate Coating: Coat a 96-well plate with an ECM protein (e.g., fibronectin or collagen I) and incubate overnight at 4°C.
-
Cell Preparation and Treatment: Culture MDA-MB-231 cells and treat with various concentrations of this compound for a predetermined time.
-
Seeding: Detach cells with a non-enzymatic cell dissociation solution and resuspend in serum-free media. Seed 5 x 10^4 cells per well onto the coated 96-well plate.
-
Adhesion and Washing: Incubate for 1-2 hours at 37°C to allow for cell adhesion. Gently wash the wells with PBS to remove non-adherent cells.
-
Staining and Quantification: Fix the adherent cells with 4% paraformaldehyde and stain with 0.1% crystal violet for 20 minutes. Solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm using a plate reader.[3]
Cell Invasion Assay (Boyden Chamber)
This assay assesses the invasive potential of cancer cells through a basement membrane matrix, a key process targeted by this compound.
Methodology:
-
Chamber Preparation: Use transwell inserts with an 8 µm pore size membrane. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Place the inserts into a 24-well plate. Add serum-free media containing treated (with this compound) or untreated MDA-MB-231 cells (1 x 10^5 cells) to the upper chamber.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Analysis: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells in several random fields under a microscope.[4][5]
Conclusion
This compound represents a promising therapeutic agent that targets the uPA-uPAR interaction, a critical node in cancer progression. Its mechanism of action involves the upstream inhibition of the MAPK signaling pathway, leading to reduced cell proliferation, adhesion, and invasion. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and similar compounds on cancer cell biology. The quantitative data presented underscores the potential of this compound as a lead compound for the development of novel anti-metastatic therapies.
References
Preclinical Profile of IPR-803: A Potent Inhibitor of the uPAR-uPA Interaction for Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for IPR-803, a small molecule inhibitor targeting the protein-protein interaction between the urokinase-type plasminogen activator receptor (uPAR) and its ligand, the urokinase-type plasminogen activator (uPA). The dysregulation of the uPA system is a key factor in cancer cell invasion and metastasis, making it a critical target for therapeutic intervention. This compound has demonstrated significant potential in preclinical models of breast cancer by effectively disrupting this interaction. This document outlines the quantitative data from key experiments, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Data Summary
The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies, primarily utilizing the MDA-MB-231 human breast cancer cell line. The key quantitative findings are summarized below for ease of comparison.
In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments |
| Binding Affinity (Ki) | 0.2 µM | - | Direct binding to uPAR, inhibiting the uPAR-uPA protein-protein interaction. |
| Cell Adhesion IC50 | ~30 µM | MDA-MB-231 | This compound impairs cancer cell adhesion in a concentration-dependent manner. |
| Cell Growth Inhibition IC50 | 58 µM | MDA-MB-231 | Demonstrates cytotoxic effects at higher concentrations. |
| Cell Invasion Inhibition | 90% blockage at 50 µM | MDA-MB-231 | Significant inhibition of cancer cell invasion through a reconstituted basement membrane. |
| Apoptosis/Necrosis | No significant effect | MDA-MB-231 | At concentrations up to 50 µM for 24 hours, the primary anti-invasive effect is not due to induced cell death. |
In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Animal Model | Comments |
| Dosing Regimen | 200 mg/kg, i.g. | Breast Cancer Metastasis Model | Administered three times a week for five weeks. |
| Oral Bioavailability | 4% | - | Indicates low absorption when administered orally. |
| Plasma Half-life (t1/2) | 5 hours | - | |
| Tumor Tissue Concentration | High concentration maintained for over 10 hours | - | Suggests good tumor penetration and retention. |
| Metastasis Inhibition | Impaired metastasis to the lungs | Breast Cancer Metastasis Model | Treated mice showed a reduction in severe or marked lung metastasis. |
| Effect on Primary Tumor Growth | Little effect | Breast Cancer Metastasis Model | Consistent with weak cytotoxicity observed in vitro. |
| Toxicity | No statistical significance in body weight differences | - | Suggests the dosing regimen was well-tolerated. |
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of the uPAR-uPA protein-protein interaction. This interaction is crucial for the activation of a proteolytic cascade on the cell surface, which is implicated in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis. The binding of uPA to uPAR leads to the conversion of plasminogen to plasmin, which in turn can activate matrix metalloproteinases (MMPs). This compound, by blocking the initial uPAR-uPA interaction, disrupts this entire cascade. Furthermore, the uPAR-uPA complex is known to activate intracellular signaling pathways, including the MAPK pathway, which promotes cell migration and proliferation. This compound has been shown to inhibit MAPK phosphorylation, suggesting a broader impact on cancer cell signaling.
The Discovery and Preclinical Development of IPR-803: A uPAR-uPA Interaction Inhibitor
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of IPR-803, a small molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and its ligand, the urokinase-type plasminogen activator (uPA). The interaction between uPAR and uPA is a critical driver of cancer cell invasion and metastasis, making it a key target for therapeutic intervention.[1][2][3] this compound emerged from a substructure search of commercial chemical libraries and has demonstrated potential as a lead compound for the development of anti-metastatic therapies.[1][2][3]
Discovery and Rationale
The uPAR·uPA protein-protein interaction (PPI) is implicated in numerous stages of cancer metastasis, including cell migration, adhesion, angiogenesis, and invasion.[1][2][3] This has led to significant efforts to develop inhibitors of this interaction. This compound was identified through a substructure search of commercially available chemical libraries as a potent inhibitor of the uPAR-uPA interaction.[1][2][3]
Mechanism of Action
This compound directly targets the uPAR protein, binding with a sub-micromolar affinity of 0.2 μM, and thereby blocks its interaction with uPA.[1][2][3] This disruption of the uPAR-uPA axis leads to the inhibition of downstream signaling pathways and proteolytic cascades that promote cancer cell invasion and metastasis.[1][3] Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, and to suppress the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a central signaling molecule in cell proliferation and survival.[3]
Signaling Pathway of uPAR-uPA and Inhibition by this compound
References
Methodological & Application
Effective Concentration of IPR-803 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective in vitro concentrations of IPR-803, a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction. The provided data and protocols are intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound.
Summary of In Vitro Efficacy
This compound has demonstrated significant anti-tumor activity in various in vitro models, primarily utilizing the MDA-MB-231 human breast cancer cell line. Its mechanism of action involves the direct inhibition of the uPAR-uPA interaction, which is crucial for cancer cell invasion, migration, and proliferation.
Quantitative Data Summary
The following table summarizes the key effective concentrations of this compound observed in in vitro studies.
| Assay | Cell Line | Parameter | Concentration | Reference(s) |
| uPAR-uPA Protein-Protein Interaction | - | Ki | 0.2 µM | [1][2] |
| Cell Adhesion | MDA-MB-231 | IC50 | ~30 µM | [1][3][4] |
| Cell Growth/Proliferation | MDA-MB-231 | IC50 | 58 µM | [1][3][4] |
| Cell Invasion | MDA-MB-231 | Effective Concentration | 50 µM (90% blockage) | [2][3] |
| A549, NCI-H1299, NCI-H460 | IC50 | > 10 µM | [3] | |
| Cell Migration | NCI-H1299 | IC50 | 50 µM | [3] |
| MAPK Phosphorylation Inhibition | MDA-MB-231 | Effective Concentration | 50 µM | [2][3] |
| Apoptosis/Necrosis | MDA-MB-231 | No Significant Effect | 1-50 µM (24 hours) | [1][3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for evaluating its in vitro efficacy.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro experiments cited for this compound. These are generalized protocols and may require optimization based on the specific cell line and laboratory conditions.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well flat-bottom plates
-
MDA-MB-231 cells (or other cell line of interest)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to an extracellular matrix (ECM) substrate.
Materials:
-
96-well plate coated with an ECM protein (e.g., fibronectin or collagen)
-
MDA-MB-231 cells
-
Serum-free culture medium
-
This compound stock solution
-
Calcein-AM or crystal violet for cell staining
-
Fluorescence plate reader or microscope
Procedure:
-
Rehydrate the ECM-coated 96-well plate with serum-free medium.
-
Harvest and resuspend cells in serum-free medium.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Seed the treated cells onto the ECM-coated plate at a density of 5 x 10^4 cells/well.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells by staining with Calcein-AM (for fluorescence reading) or crystal violet (for absorbance reading or microscopic counting).
-
Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value.
Matrigel Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
24-well plate with transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
MDA-MB-231 cells
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and coat the transwell inserts with a thin layer. Allow the Matrigel to solidify at 37°C.
-
Harvest and resuspend cells in serum-free medium containing various concentrations of this compound.
-
Seed 5 x 10^4 cells into the upper chamber of the coated transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several fields of view under a microscope.
-
Calculate the percentage of invasion relative to the vehicle control.
Western Blot for MAPK Phosphorylation
This technique is used to detect the phosphorylation status of MAPK (ERK1/2), a key downstream effector in the uPAR signaling pathway.
Materials:
-
MDA-MB-231 cells
-
This compound stock solution
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Treat the cells with this compound (e.g., 50 µM) for a short duration (e.g., 30 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative level of MAPK phosphorylation.
References
Application Note: IPR-803 Matrigel Invasion Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
IPR-803 is a potent small molecule inhibitor that targets the protein-protein interaction (PPI) between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1][2] The uPA/uPAR system is critically involved in cancer progression, playing a key role in processes such as cell adhesion, migration, invasion, and metastasis.[2][3] this compound binds directly to uPAR with sub-micromolar affinity, effectively blocking the binding of uPA.[1][2] This inhibition disrupts downstream signaling cascades, including the MAPK pathway, and suppresses the degradation of the extracellular matrix (ECM) by matrix metalloproteinases (MMPs), thereby reducing the invasive potential of cancer cells.[1][2][3]
The Matrigel invasion assay is a widely used in vitro method to evaluate the invasive capacity of cancer cells. It mimics the in vivo environment by utilizing a reconstituted basement membrane (Matrigel) that cells must degrade and penetrate to move towards a chemoattractant. This application note provides a detailed protocol for assessing the anti-invasive effects of this compound using this assay.
Mechanism of Action of this compound
This compound functions by obstructing the uPA/uPAR signaling axis. The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade that leads to the degradation of the surrounding ECM, a crucial step for cell invasion. This interaction also triggers intracellular signaling pathways, such as the MAPK pathway, which promote cell migration and proliferation.[1][3] this compound physically blocks this interaction, leading to a downstream reduction in MMP activity and an inhibition of pro-invasive signaling.[1][2]
References
Application Notes and Protocols for IPR-803 in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPR-803 is a small-molecule inhibitor that potently targets the protein-protein interaction between the urokinase plasminogen activator receptor (uPAR) and urokinase plasminogen activator (uPA).[1][2] This interaction is a key driver in cancer progression, playing a crucial role in tumor invasion, metastasis, angiogenesis, and cell migration.[1] By disrupting the uPAR-uPA signaling cascade, this compound presents a promising therapeutic strategy for cancers that overexpress these proteins, notably in metastatic breast cancer. These application notes provide a comprehensive overview of this compound's mechanism of action, its efficacy in preclinical in vivo models, and detailed protocols for its use in cancer research.
Mechanism of Action
This compound directly binds to uPAR with a high affinity, physically obstructing its interaction with uPA. This targeted inhibition leads to the downregulation of several downstream signaling pathways implicated in cancer metastasis. A key consequence is the reduced activity of matrix metalloproteinases (MMPs), enzymes responsible for degrading the extracellular matrix, a critical step in tumor cell invasion and dissemination.[1] Furthermore, this compound has been shown to inhibit MAPK phosphorylation, a central pathway in cell proliferation and survival.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Breast Cancer Cells
| Parameter | Value | Reference |
| uPAR Binding Affinity (Kd) | 0.2 µM | [1] |
| Cell Growth IC50 | 58 µM | [1] |
| Cell Adhesion IC50 | ~30 µM | [1] |
| Invasion Blockage (at 50 µM) | 90% | [1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Cancer Model | Reference |
| Pharmacokinetics | |||
| Administration Route | Oral Gavage | NOD-SCID Mice | [1] |
| Peak Plasma Concentration | 5 µM | NOD-SCID Mice | [1] |
| Half-life (t1/2) | ~5 hours | NOD-SCID Mice | [1] |
| Tumor Tissue Concentration | Up to 10 µM (stable after 10 hrs) | NOD-SCID Mice | [1] |
| Efficacy | |||
| Dosage | 200 mg/kg | Breast Cancer Metastasis | [1] |
| Treatment Schedule | Three times a week for 5 weeks | Breast Cancer Metastasis | [1] |
| Outcome | Impaired metastasis to the lungs | Breast Cancer Metastasis | [1] |
Experimental Protocols
The following is a representative protocol for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model, based on published studies and standard laboratory procedures.
Protocol 1: Evaluation of this compound in a Breast Cancer Metastasis Xenograft Model
1. Materials and Reagents:
-
Cell Line: MDA-MB-231 human breast cancer cell line.
-
Animals: Female NOD-SCID mice, 6-8 weeks old.
-
Reagents:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, for enhancing tumor take rate)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Formalin (for tissue fixation)
-
2. Cell Culture:
-
Culture MDA-MB-231 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells regularly to maintain exponential growth.
-
Prior to injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at the desired concentration. Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
3. Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 1 x 106 to 5 x 106 MDA-MB-231 cells in a volume of 50-100 µL into the mammary fat pad.
-
Monitor the animals for recovery from anesthesia.
4. Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Once tumors reach the desired size, randomize mice into treatment and control groups (e.g., n=8-10 mice per group).
5. This compound Administration:
-
Prepare a formulation of this compound in the vehicle at the desired concentration for a dosage of 200 mg/kg.
-
Administer this compound or vehicle control to the respective groups via oral gavage.
-
Based on the published study, the treatment schedule is three times a week for a duration of 5 weeks.[1]
6. Endpoint and Tissue Collection:
-
At the end of the 5-week treatment period, or when tumors reach a predetermined endpoint, euthanize the mice according to IACUC guidelines.
-
Carefully dissect the primary tumor and weigh it.
-
Harvest the lungs and other organs of interest (e.g., liver, lymph nodes) and fix them in 10% neutral buffered formalin.
7. Analysis of Metastasis:
-
After fixation, embed the lungs in paraffin and prepare serial sections.
-
Stain the lung sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to identify and quantify metastatic lesions. The severity of metastasis can be scored based on the number and size of the lesions.
Conclusion
This compound is a promising anti-metastatic agent that targets the uPAR-uPA interaction. The provided data and protocols offer a framework for researchers to investigate its efficacy in various in vivo cancer models. The representative protocol for a breast cancer metastasis model can be adapted for other cancer types where the uPAR-uPA axis is implicated. Careful adherence to experimental design and animal welfare guidelines is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for IPR-803
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of IPR-803 stock solutions for use in various research applications. This compound is a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction, playing a crucial role in cancer cell invasion and metastasis.[1][2][3]
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 453.49 g/mol | [1][2][4] |
| CAS Number | 892243-35-5 | [1][2][4] |
| Appearance | Brown to reddish-brown solid | [2][4] |
| Purity | ≥98% by HPLC | [5] |
| Solubility (DMSO) | 7.69 mg/mL (16.96 mM) | [1][2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2][6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for solutions intended for cell culture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 4.53 mg of this compound.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. Due to the nature of the compound, ultrasonic treatment may be necessary to achieve complete dissolution.[2][7] If particulates are still visible, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also aid in solubilization.[6]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2][6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2][6]
Note on DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may impact the solubility of the compound. Use freshly opened or properly stored anhydrous DMSO for best results.[2]
Preparation of this compound for In Vivo Studies
For animal studies, a different solvent system is often required. The following is a suggested formulation for oral gavage administration.
Materials:
-
This compound powder
-
10% DMSO
-
90% (20% SBE-β-CD in saline)
Procedure:
-
Prepare the Vehicle: First, prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 7.7 mg/mL).
-
Final Formulation: To prepare the final working solution, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.[2] This will yield a clear solution of approximately 0.77 mg/mL.[2][7]
-
Administration: Mix thoroughly before administration. It is recommended to prepare this solution fresh for each use.
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of the uPAR-uPA protein-protein interaction.[1][2][8] This interaction is critical for the activation of plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs).[2] The activation of MMPs leads to the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.[2] Furthermore, the uPAR-uPA system is involved in intracellular signaling pathways that promote cell migration, adhesion, and proliferation. This compound has been shown to inhibit MAPK phosphorylation.[2][3][8]
Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits the uPAR-uPA interaction.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | 892243-35-5 [amp.chemicalbook.com]
- 5. This compound Supplier | CAS 892243-35-5 | AOBIOUS [aobious.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IPR-803 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPR-803 is a potent small molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction (PPI).[1][2][3] This interaction is a critical component of the signaling and proteolytic cascades that promote tumor invasion, metastasis, cell adhesion, and angiogenesis.[1][2] this compound has demonstrated efficacy in blocking breast cancer invasion in cellular studies by directly binding to uPAR with a sub-micromolar affinity.[1][2] Furthermore, this compound has been shown to inhibit matrix metalloproteinase-9 (MMP-9) mediated degradation of the extracellular matrix and impair cell adhesion in a concentration-dependent manner.[1][2]
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the complex in vivo microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayer cultures. These models are invaluable for assessing the efficacy of anti-cancer therapeutics that target tumor invasion and metastasis. This document provides detailed protocols for the application and evaluation of this compound in 3D tumor spheroid models.
Mechanism of Action of this compound
This compound functions by disrupting the interaction between uPAR and its ligand uPA. This disruption inhibits downstream signaling pathways, including the MAPK pathway, and reduces the activity of matrix metalloproteinases, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[1][2]
Caption: this compound inhibits the uPA/uPAR interaction, blocking downstream signaling.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in 2D cell culture models. This data can serve as a baseline for designing dose-response studies in 3D models.
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MB-231 | Cell Growth | IC50 | 58 µM | [2][3] |
| MDA-MB-231 | Cell Adhesion | IC50 | ~30 µM | [1][2] |
| MDA-MB-231 | Cell Invasion | Inhibition | 90% at 50 µM | [3] |
| - | uPAR Binding | Affinity (Ki) | 0.2 µM | [1][2] |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation using the Hanging Drop Method
This protocol describes the formation of uniform tumor spheroids, a widely used 3D cell culture technique.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
384-well hanging drop plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to obtain a single-cell suspension.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to the desired concentration (e.g., 2.5 x 104 cells/mL for 500 cells per 20 µL drop).
-
Pipette 20 µL of the cell suspension onto each well of a 384-well hanging drop plate.
-
Invert the plate carefully to form hanging drops.
-
Add sterile PBS or media to the reservoirs of the plate to maintain humidity.
-
Incubate the plate in a humidified incubator for 3-5 days to allow for spheroid formation.
Protocol 2: this compound Treatment and Viability Assessment in 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound and the subsequent assessment of cell viability.
Materials:
-
Pre-formed tumor spheroids in hanging drop plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should also be prepared.
-
Carefully add 5 µL of the this compound dilutions or vehicle control to each hanging drop containing a spheroid.
-
Incubate the treated spheroids for the desired treatment duration (e.g., 72 hours).
-
After incubation, add the 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Mix gently and incubate to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: 3D Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive capacity of tumor spheroids embedded in an extracellular matrix.
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
Complete cell culture medium
-
Microscope with imaging capabilities
Procedure:
-
Pre-coat the wells of a 96-well plate with a thin layer of basement membrane matrix and allow it to solidify.
-
Carefully transfer individual spheroids from the hanging drop plate to the center of each well.
-
Overlay the spheroids with a second layer of basement membrane matrix.
-
After the matrix has solidified, add complete culture medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plate and capture images of the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours).
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.
-
Compare the invasion area in this compound-treated spheroids to the vehicle-treated controls.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for evaluating this compound in 3D cell culture models.
Caption: Workflow for testing this compound in 3D spheroid models.
Conclusion
The use of 3D cell culture models provides a more physiologically relevant system for evaluating the anti-cancer effects of compounds like this compound. The protocols outlined in this document offer a framework for researchers to investigate the efficacy of this compound in inhibiting tumor spheroid growth and invasion. These advanced in vitro models can provide valuable insights into the therapeutic potential of this compound and guide further preclinical and clinical development.
References
Application Notes and Protocols for Cell Migration Assays Using IPR-803
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, and cancer metastasis. The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system are key players in the regulation of cell migration and invasion, particularly in cancer. IPR-803 is a potent small-molecule inhibitor of the uPAR-uPA protein-protein interaction, demonstrating efficacy in impairing cancer cell adhesion, migration, and invasion.[1][2] These application notes provide detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay, using the MDA-MB-231 breast cancer cell line as a model system.
Mechanism of Action: this compound in Cell Migration
This compound directly binds to uPAR, preventing its interaction with uPA.[1][2] This disruption inhibits downstream signaling pathways crucial for cell motility. The binding of uPA to uPAR on the cell surface activates intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/Akt) pathways, which regulate cytoskeletal rearrangements, cell adhesion, and ultimately, cell migration. By blocking the initial uPAR-uPA interaction, this compound effectively attenuates these pro-migratory signals.
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on MDA-MB-231 breast cancer cells.
Table 1: Inhibition of MDA-MB-231 Cell Migration by this compound.
| Concentration of this compound | Percentage Inhibition of Cell Migration |
| 40 µM | ~30% |
| 80 µM | ~70% |
Data sourced from a study on the small-molecule inhibition of the uPAR-uPA interaction.[1]
Table 2: IC50 Values of this compound on MDA-MB-231 Cells.
| Parameter | IC50 Value |
| Impairment of Cell Adhesion | ~30 µM |
| Cell Growth Inhibition | 58 µM |
This data provides context for the concentrations used in migration assays, indicating that the anti-migratory effects are observed at concentrations that are not immediately cytotoxic.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro. It is particularly useful for observing the effects of compounds like this compound on the closure of a "wound" created in a confluent cell monolayer.
Figure 2: Wound Healing Assay Workflow.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed MDA-MB-231 cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells are confluent, gently create a straight scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with serum-free or low-serum medium containing the desired concentrations of this compound (e.g., 0 µM, 40 µM, 80 µM). Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the wounds (t=0).
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the area of the wound in the images from each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area using the formula:
-
% Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100
-
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant. It is a more quantitative method for evaluating the effect of this compound on single-cell migration.
Figure 3: Transwell Migration Assay Workflow.
Materials:
-
MDA-MB-231 cells
-
Serum-free medium
-
Complete culture medium (chemoattractant)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Transwell inserts (e.g., 8 µm pore size for a 24-well plate)
-
24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Protocol:
-
Cell Preparation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay to minimize basal migration.
-
Trypsinize and resuspend the cells in serum-free medium.
-
-
Assay Setup:
-
Add complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
In a separate tube, pre-incubate the serum-starved cells with the desired concentrations of this compound or vehicle control for 30 minutes.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for a period that allows for measurable migration (e.g., 24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Analysis:
-
Using a microscope, count the number of stained (migrated) cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Data can be presented as the average number of migrated cells or as a percentage relative to the vehicle control.
-
Concluding Remarks
The protocols outlined provide robust methods for investigating the anti-migratory effects of this compound. The Wound Healing Assay offers a qualitative and semi-quantitative assessment of collective cell migration, while the Transwell Assay provides a more precise quantification of individual cell chemotaxis. For comprehensive analysis, it is recommended to perform both assays. The provided quantitative data on this compound's efficacy serves as a benchmark for expected results. Researchers should optimize assay conditions, such as cell seeding density and incubation times, for their specific experimental setup. These application notes are intended to serve as a detailed guide for professionals in academic research and drug development to effectively utilize this compound as a tool to study and inhibit cancer cell migration.
References
Application Notes and Protocols for Assessing IPR-803 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPR-803 is a small molecule compound identified as a potent inhibitor of the Urokinase-type Plasminogen Activator Receptor (uPAR) and its ligand, the Urokinase-type Plasminogen Activator (uPA) protein-protein interaction.[1][2] This interaction is a critical component of the plasminogen activation system, which plays a significant role in the degradation of the extracellular matrix (ECM).[3][4] The uPA/uPAR system is implicated in numerous pathological processes, particularly in cancer progression, where it facilitates tumor invasion and metastasis.[1][3][5] this compound directly binds to uPAR with a high affinity, preventing uPA from binding and initiating downstream signaling and proteolytic cascades.[1] These application notes provide a summary of the reported in vitro efficacy of this compound and detailed protocols for key experiments to assess its biological activity.
Mechanism of Action
This compound exerts its anti-tumor activity by disrupting the uPAR-uPA axis. The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade that includes the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, can degrade various ECM components and activate matrix metalloproteinases (MMPs), such as MMP-9.[1][5] This cascade promotes cancer cell invasion and metastasis. Additionally, the uPAR-uPA interaction can trigger intracellular signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cell proliferation and survival.[1][2] By inhibiting the initial uPAR-uPA interaction, this compound effectively blocks these downstream events.[1]
Data Presentation
The following tables summarize the quantitative in vitro efficacy data for this compound, primarily from studies conducted on the MDA-MB-231 human breast cancer cell line.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | - | 0.2 µM | [2] |
| Cell Growth (IC₅₀) | MDA-MB-231 | 58 µM | [1][2] |
| Cell Adhesion (IC₅₀) | MDA-MB-231 | ~30 µM | [1][2] |
| Cell Invasion | MDA-MB-231 | 90% blockage at 50 µM | [2] |
Table 1: Summary of this compound In Vitro Efficacy.
| Target Pathway/Molecule | Cell Line | Effect | Reference |
| MMP-9 Gelatin Degradation | MDA-MB-231 | Concentration-dependent inhibition | [1] |
| MAPK Phosphorylation | MDA-MB-231 | Inhibition observed | [1][2] |
| Apoptosis/Necrosis | MDA-MB-231 | No significant effect (1-50 µM) | [1][2] |
Table 2: Effect of this compound on Cellular Pathways.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These are standard methods that can be adapted to test the efficacy of this compound.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed MDA-MB-231 cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6]
-
Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an extracellular matrix component, such as fibronectin. Inhibition of adhesion is a key indicator of anti-metastatic potential.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C. On the day of the experiment, wash the wells three times with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Compound Treatment: Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Seeding: Add 100 µL of the treated cell suspension to each fibronectin-coated well.
-
Adhesion Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂ to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification: Fix the remaining adherent cells with cold methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 10 minutes. Wash extensively with water and allow to dry. Solubilize the stain by adding 100 µL of 10% acetic acid to each well. Measure the absorbance at 590 nm.
Cell Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Protocol:
-
Chamber Preparation: Rehydrate the basement membrane matrix (e.g., Matrigel) of the Boyden chamber inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Chemoattractant: Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the companion plate.
-
Cell Preparation: Harvest MDA-MB-231 cells that have been serum-starved overnight. Resuspend the cells in serum-free medium containing various concentrations of this compound.
-
Seeding: Add 500 µL of the cell suspension (e.g., 2.5 x 10⁴ cells) to the upper chamber of each insert.[1]
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes, followed by staining with crystal violet or another suitable stain.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields per membrane. Alternatively, the stain can be eluted and quantified by measuring absorbance.[1]
MMP-9 Activity (Gelatin Zymography)
This technique detects the activity of gelatinases, like MMP-9, secreted by cells. Active enzymes degrade gelatin embedded in a polyacrylamide gel, which appears as clear bands after staining.
Protocol:
-
Conditioned Media Collection: Culture MDA-MB-231 cells to 70-80% confluency. Wash the cells twice with serum-free media and then incubate in fresh serum-free media containing various concentrations of this compound for 24-48 hours. Collect the conditioned media and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each conditioned media sample to ensure equal loading.
-
Electrophoresis: Mix samples with non-reducing sample buffer and load onto a 10% SDS-PAGE gel containing 1 mg/mL gelatin.[7] Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow enzymes to refold.[2]
-
Development: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂).
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue for 1 hour. Destain with a solution of 10% acetic acid and 40% methanol in water until clear bands appear against a blue background.[2] The clear bands indicate areas of gelatin degradation by MMP-9.
MAPK Pathway Activation (Western Blot for Phospho-ERK)
Western blotting can be used to detect the phosphorylation status of key signaling proteins, such as ERK (a member of the MAPK family), to assess the impact of this compound on this pathway.
Protocol:
-
Cell Lysis: Plate and treat MDA-MB-231 cells with this compound (e.g., 50 µM for 30 minutes) as desired.[2] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS-T).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[8][9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBS-T. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control like β-actin or GAPDH.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
IPR-803 solubility in DMSO and media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of IPR-803. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 7.69 mg/mL, which is equivalent to 16.96 mM.[1] It is important to note that sonication may be required to achieve complete dissolution.[1]
Q3: Can I dissolve this compound directly in cell culture media?
A3: Direct dissolution of this compound in aqueous-based cell culture media is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your experimental media.
Q4: How should I prepare a working solution of this compound for in vitro experiments?
A4: To prepare a working solution, dilute your DMSO stock solution of this compound into your cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 7.69 | 16.96 | Ultrasonic treatment may be necessary. The use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can affect solubility.[1] |
| Saline with 20% SBE-β-CD | ≥ 0.77 | Not specified | Prepared by diluting a DMSO stock solution (7.7 mg/mL) 1:10 into the saline/SBE-β-CD solution.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve a final concentration of 10 mM. The molecular weight of this compound is 453.49 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock in aqueous media. | The final concentration of this compound in the media exceeds its aqueous solubility. | - Increase the percentage of DMSO in the final working solution (ensure it is not toxic to your cells).- Decrease the final concentration of this compound.- Consider using a solubilizing agent like SBE-β-CD in your media.[1] |
| This compound powder does not dissolve completely in DMSO. | - Insufficient mixing or sonication.- The DMSO may have absorbed moisture, reducing its solvating power. | - Continue to vortex and/or sonicate the solution. Gentle warming to 37°C can also aid dissolution.[2]- Use a fresh, unopened bottle of anhydrous DMSO.[1] |
| Inconsistent experimental results. | - Degradation of this compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial concentration of the stock solution. | - Always use freshly prepared working solutions.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.- Re-measure the concentration of your stock solution if possible. |
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of the uPAR•uPA protein-protein interaction (PPI).[1][3] This interaction is crucial for various signaling events that promote tumor invasion and metastasis.[3][4] By binding directly to uPAR, this compound blocks the binding of uPA, thereby inhibiting downstream signaling pathways.[3] One of the affected pathways is the MAPK signaling cascade, where this compound has been shown to inhibit MAPK phosphorylation.[1][3] Furthermore, the inhibition of the uPAR•uPA interaction leads to a reduction in the activity of matrix metalloproteinases (MMPs), which are responsible for the breakdown of the extracellular matrix (ECM), a key step in cancer cell invasion.[1][3]
Caption: this compound mechanism of action.
Caption: this compound solubility troubleshooting workflow.
References
IPR-803 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for IPR-803. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the protein-protein interaction between the urokinase plasminogen activator receptor (uPAR) and urokinase plasminogen activator (uPA).[1][2] By binding directly to uPAR with a sub-micromolar affinity, this compound effectively blocks the uPA-uPAR signaling cascade, which is known to be involved in tumor invasion and metastasis.[1][2]
Q2: Have any off-target screenings, such as kinase profiling, been conducted for this compound?
Based on publicly available information, a comprehensive off-target screening panel, such as a broad kinase profiling assay, for this compound has not been reported. The primary characterization of this compound has focused on its on-target effects on the uPA-uPAR interaction and its downstream consequences.
Q3: What are the known downstream effects of this compound based on its on-target activity?
The inhibition of the uPA-uPAR interaction by this compound leads to several downstream cellular effects. These are considered on-target pathway effects rather than direct off-target binding events. The known effects include:
-
Inhibition of MMP-9 Mediated Degradation: this compound has been shown to inhibit the degradation of gelatin mediated by matrix metalloproteinase-9 (MMP-9) in a concentration-dependent manner.[1][2]
-
Inhibition of MAPK Phosphorylation: Treatment with this compound has been observed to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[1]
-
Impairment of Cell Adhesion and Invasion: this compound impairs cell adhesion and blocks the invasion of breast cancer cells.[1]
Q4: What are the observed potencies of this compound in cellular assays?
The following table summarizes the reported IC50 values for this compound in various cellular assays with MDA-MB-231 breast cancer cells.
| Parameter | Cell Line | IC50 Value | Reference |
| Inhibition of Cell Growth | MDA-MB-231 | 58 µM | [1][2] |
| Impairment of Cell Adhesion | MDA-MB-231 | ~30 µM | [1][2] |
Q5: My experimental results with this compound are unexpected. How can I investigate potential off-target effects in my system?
If you observe unexpected phenotypes in your experiments, it is prudent to consider the possibility of off-target effects. Here are some suggested troubleshooting steps:
-
Dose-Response Analysis: Perform a careful dose-response analysis to determine if the unexpected effect is occurring at concentrations significantly different from those required for on-target engagement.
-
Use of Structurally Unrelated Inhibitors: If available, use a structurally unrelated inhibitor of the uPA-uPAR pathway. If the unexpected phenotype is not replicated, it may suggest an off-target effect specific to the chemical scaffold of this compound.
-
Rescue Experiments: Attempt to rescue the on-target phenotype by adding downstream components of the uPA-uPAR signaling pathway. If the unexpected phenotype persists, it may be independent of the intended target.
-
Target Knockdown/Knockout Controls: The most definitive way to assess off-target effects is to use a genetic approach. Compare the phenotype induced by this compound in wild-type cells with that in cells where uPAR has been knocked down or knocked out. If the phenotype persists in the absence of the target, it is likely an off-target effect.
Signaling Pathway and Experimental Workflow
To aid in experimental design and interpretation, the following diagrams illustrate the intended signaling pathway of this compound and a general workflow for investigating potential off-target effects.
References
Technical Support Center: Optimizing IPR-803 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of IPR-803 for various cell lines. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1][2][3][4] By binding directly to uPAR with sub-micromolar affinity, this compound prevents uPA from binding to its receptor.[5][6] This inhibition disrupts downstream signaling pathways involved in cancer cell invasion, migration, and metastasis.[5][6]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is cell line-dependent and is largely influenced by the expression levels of uPA and uPAR. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the desired biological effect (e.g., inhibition of cell proliferation, migration, or invasion). Based on existing data for the MDA-MB-231 breast cancer cell line, a concentration range of 1 µM to 200 µM can be a reasonable starting point for your initial experiments.[1]
Q3: In which cancer cell lines is this compound expected to be most effective?
A3: this compound is likely to be most effective in cancer cell lines with high expression levels of both uPA and uPAR. The table below summarizes the expression levels of these proteins in various cancer cell lines, which can help guide your cell line selection.
Data Presentation: uPA and uPAR Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | uPA Expression Level | uPAR Expression Level | Reference |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative | High | High | [7][8][9] |
| MCF-7 | Luminal A | Low | Low/Negative | [7][8][9][10] |
| BT-549 | Triple-Negative | High | High | [9] |
| MDA-MB-436 | Triple-Negative | High | High | [9] |
| SK-Br3 | HER2-Positive | Low | Low | [9] |
| Prostate Cancer | ||||
| PC-3 | Adenocarcinoma | High | High | [11][12][13] |
| DU145 | Carcinoma | Moderate | High | [11][12][14] |
| LNCaP | Carcinoma | Undetectable | Undetectable | [11] |
| Lung Cancer | ||||
| H1299 | Non-Small Cell | High | High | [15][16][17] |
| A549 | Non-Small Cell | High | High | [15][16] |
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding:
-
Culture cells to near confluency (~80-90%).
-
Trypsinize and resuspend cells in complete media.
-
Count cells and adjust the concentration to 2 x 105 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture media to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO only).
-
Remove the media from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory effect of this compound | Low uPAR/uPA expression in the cell line. | Confirm uPAR and uPA expression levels in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line with higher expression. |
| This compound degradation. | Prepare fresh this compound solutions for each experiment. Store the stock solution at -20°C or -80°C as recommended by the supplier. | |
| Incorrect concentration calculation. | Double-check all calculations for dilutions. | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Pipetting errors. | Use calibrated pipettes and be consistent with your pipetting technique. | |
| Unexpected cell morphology changes | Off-target effects of this compound. | While specific off-target effects of this compound are not well-documented, it is a possibility with any small molecule inhibitor.[20][21][22] If significant, consider performing control experiments to investigate potential off-target pathways. |
| Solvent toxicity. | Ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all wells, including the vehicle control. | |
| Precipitation of this compound in culture media | Poor solubility. | This compound may have limited solubility in aqueous solutions. Ensure the stock solution in DMSO is fully dissolved before diluting in media. If precipitation persists, consider using a solubilizing agent, but be mindful of its potential effects on the cells. |
Visualizations
uPA-uPAR Signaling Pathway
Caption: The uPA-uPAR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Concentration Optimization
Caption: A logical workflow for optimizing this compound concentration in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. This compound|CAS 892243-35-5|DC Chemicals [dcchemicals.com]
- 4. This compound | 892243-35-5 [amp.chemicalbook.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Imaging the Urokinase Plasminongen Activator Receptor in Preclinical Breast Cancer Models of Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting uPAR with Antagonistic Recombinant Human Antibodies in Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urokinase is a negative modulator of Egf-dependent proliferation and motility in the two breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Expression of prostasome-like granules by the prostate cancer cell lines PC3, Du145 and LnCaP grown in monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Urokinase-type plasminogen activator receptor (uPAR) expression enhances invasion and metastasis in RAS mutated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling through urokinase and urokinase receptor in lung cancer cells requires interactions with β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. courses.edx.org [courses.edx.org]
- 20. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IPR-803 Invasion Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the IPR-803 invasion assay. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your this compound invasion assay experiments.
Issue 1: Little to No Inhibition of Invasion with this compound Treatment
-
Question: I am not observing a significant decrease in cell invasion after treating with this compound. What could be the reason?
-
Possible Causes & Solutions:
-
Incorrect this compound Concentration: The concentration of this compound may be too low to effectively inhibit the uPAR-uPA interaction. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point for many cell lines is in the micromolar range.[1][2]
-
This compound Instability: this compound, like many small molecules, can degrade over time, especially when diluted in media and incubated at 37°C. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Low uPAR Expression: The target of this compound is the uPAR protein. If your cell line expresses low levels of uPAR, the inhibitory effect of this compound will be minimal. Confirm uPAR expression in your cells using techniques like Western Blot or flow cytometry.
-
Inactive this compound: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C to maintain its activity.[2]
-
Suboptimal Assay Conditions: General invasion assay parameters can affect the outcome. Optimize cell seeding density, chemoattractant concentration, and incubation time for your specific cell line.
-
Issue 2: High Variability Between Replicate Wells
-
Question: I am seeing significant differences in invasion between my replicate wells treated with the same concentration of this compound. How can I improve consistency?
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers in each insert will lead to variable results. Ensure you have a single-cell suspension and pipette carefully and consistently into the center of each insert.
-
Inconsistent Matrigel Coating: An uneven layer of Matrigel will create areas of lower resistance, leading to inconsistent invasion. Ensure the Matrigel is thawed on ice, diluted appropriately, and evenly spread across the insert membrane. Avoid introducing bubbles.
-
Pipetting Errors: Inaccurate pipetting of this compound or chemoattractant will lead to variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Edge Effects: Wells on the outer edges of the plate can be more prone to evaporation, leading to changes in media and compound concentration. To minimize this, consider not using the outermost wells or ensuring proper humidification in the incubator.
-
Issue 3: High Background Invasion in Negative Control Wells
-
Question: My negative control wells (no chemoattractant) are showing a high number of invaded cells. What could be causing this?
-
Possible Causes & Solutions:
-
Autocrine Signaling: Some cell lines produce their own chemoattractants, leading to "background" invasion. Serum-starving the cells for 4-24 hours before the assay can help reduce this.
-
Matrigel Quality: The Matrigel may be too thin or of poor quality, allowing cells to passively move through. Ensure you are using the correct concentration and that it has been properly stored and handled.
-
Incorrect Pore Size: The pore size of the transwell insert may be too large for your cells, allowing them to fall through rather than actively invade. A common pore size for invasion assays is 8 µm, but this may need to be optimized.
-
Mechanical Dislodging of Cells: During the removal of non-invaded cells from the top of the insert with a cotton swab, excessive pressure can dislodge the membrane or push cells through. Be gentle during this step.
-
Issue 4: this compound Appears to be Cytotoxic at Inhibitory Concentrations
-
Question: At the concentration where I expect to see invasion inhibition, I am also observing a significant decrease in cell viability. How can I address this?
-
Possible Causes & Solutions:
-
Differentiating Inhibition from Cytotoxicity: It is critical to distinguish between a true inhibition of invasion and cell death. This compound has a reported IC50 for cell growth inhibition in MDA-MB-231 cells of 58 µM.[1][2] If your inhibitory concentrations are approaching this, cytotoxicity may be a confounding factor.
-
Perform a Cell Viability Assay: In parallel with your invasion assay, perform a cell viability assay (e.g., MTT, PrestoBlue) using the same concentrations of this compound and incubation time. This will allow you to determine the cytotoxic threshold.
-
Lower this compound Concentration and/or Shorter Incubation Time: If cytotoxicity is an issue, try using a lower concentration of this compound or reducing the incubation time of the assay. Even a partial inhibition of invasion without significant cell death can be a meaningful result.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. A final DMSO concentration of less than 0.1% is generally recommended.
-
Experimental Protocols & Data
This compound Mechanism of Action
This compound is a small molecule inhibitor that directly targets the urokinase-type plasminogen activator receptor (uPAR).[1][2] By binding to uPAR, this compound blocks the interaction between uPAR and its ligand, urokinase-type plasminogen activator (uPA).[1][3] This interaction is a key step in a signaling cascade that promotes cancer cell invasion and metastasis. The binding of uPA to uPAR leads to the conversion of plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs).[3] Activated MMPs degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues. This compound has been shown to inhibit MMP-mediated breakdown of the ECM.[2] Furthermore, the uPA-uPAR system can activate intracellular signaling pathways, such as the MAPK pathway, which promotes cell migration and proliferation.[1] this compound has been observed to inhibit MAPK phosphorylation.[2]
This compound Activity Data
| Parameter | Cell Line | Value | Reference |
| uPAR Binding Affinity (Ki) | - | 0.2 µM | [1] |
| Cell Adhesion IC50 | MDA-MB-231 | ~30 µM | [1][2] |
| Cell Growth IC50 | MDA-MB-231 | 58 µM | [1][2] |
| Invasion Inhibition | MDA-MB-231 | 90% blockage at 50 µM | [2] |
General Transwell Invasion Assay Protocol with this compound
This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation time is essential for each cell line.
-
Preparation:
-
Thaw Matrigel on ice overnight.
-
Serum-starve cells for 4-24 hours.
-
Prepare fresh dilutions of this compound in serum-free media from a frozen stock. Include a vehicle control (e.g., DMSO).
-
-
Coating Inserts:
-
Dilute Matrigel to the desired concentration with cold, serum-free media.
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell inserts.
-
Incubate at 37°C for at least 1 hour to allow for solidification.
-
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend in serum-free media containing the desired concentrations of this compound or vehicle control.
-
Seed 2.5 x 104 to 5 x 104 cells in 100-200 µL into the upper chamber of the coated inserts.
-
-
Chemoattractant Addition:
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-48 hours.
-
-
Staining and Quantification:
-
Carefully remove the non-invaded cells from the top of the insert with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane with methanol or 4% paraformaldehyde.
-
Stain the cells with a solution such as 0.1% crystal violet.
-
Wash the inserts to remove excess stain.
-
Count the number of invaded cells in several fields of view under a microscope.
-
Visualizations
Caption: Mechanism of this compound action.
References
Technical Support Center: IPR-803 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IPR-803 in cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction (PPI).[1][2][3] By binding directly to uPAR with sub-micromolar affinity, this compound blocks the downstream signaling and proteolytic events that promote tumor invasion and metastasis.[1][2][3] Its anti-tumor activity is primarily associated with the inhibition of cell adhesion, migration, and invasion.[1]
Q2: What is the expected cytotoxic profile of this compound?
This compound has been shown to inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value of 58 μM.[1][2][3] However, at concentrations effective for inhibiting invasion (e.g., 50 μM), a significant portion of the anti-invasive effect is not attributed to direct cytotoxicity.[1] Studies have shown that at concentrations between 1-50 μM, this compound does not have a significant effect on apoptosis or necrosis in MDA-MB-231 cells over a 24-hour period.[1] Therefore, it is considered to have weak cytotoxic effects at concentrations where it effectively inhibits cell invasion and migration.[2]
Q3: Which cell lines have been tested with this compound?
The primary cell line reported in the literature for studying the effects of this compound is the human breast cancer cell line MDA-MB-231.[1][2][3]
Q4: What is the recommended solvent for this compound?
For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO).
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity observed at low concentrations of this compound.
Possible Cause 1: Solvent Cytotoxicity
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically ≤ 0.5%). Run a solvent-only control to determine its effect on cell viability.
Possible Cause 2: Cell Line Sensitivity
-
Troubleshooting Tip: The reported IC50 of 58 μM is for MDA-MB-231 cells.[1][2][3] Your cell line may be more sensitive to this compound. It is recommended to perform a dose-response curve for each new cell line to determine its specific sensitivity.
Possible Cause 3: Incorrect Compound Concentration
-
Troubleshooting Tip: Verify the stock solution concentration and serial dilutions of this compound. Ensure accurate pipetting and proper mixing.
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
Possible Cause 1: Low Cell Density
-
Troubleshooting Tip: An insufficient number of cells can lead to a low signal in cytotoxicity assays. Optimize the cell seeding density for your specific cell line and assay duration to ensure a robust signal-to-noise ratio.[4]
Possible Cause 2: Assay Incubation Time
-
Troubleshooting Tip: The cytotoxic effects of this compound may be time-dependent. The reported IC50 was determined after a 3-day incubation.[1] Consider extending the incubation period with the compound to observe potential long-term effects on cell viability.
Possible Cause 3: Cell Line Resistance
-
Troubleshooting Tip: The target cell line may be resistant to the cytotoxic effects of this compound. This could be due to low expression of uPAR or compensatory signaling pathways. Consider testing a different cell line known to be sensitive, such as MDA-MB-231, as a positive control.
Issue 3: High variability between replicate wells in a cytotoxicity assay.
Possible Cause 1: Uneven Cell Seeding
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. When plating, gently mix the cell suspension between pipetting to prevent settling. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media.
Possible Cause 2: Pipetting Errors
-
Troubleshooting Tip: Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, avoid touching the bottom of the well. For assays like the MTT assay, ensure complete dissolution of the formazan crystals before reading the absorbance.[5]
Possible Cause 3: Bubbles in Wells
-
Troubleshooting Tip: Bubbles can interfere with absorbance or fluorescence readings.[4] Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently tapping the plate.
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth) | MDA-MB-231 | 58 μM | [1][2][3] |
| IC50 (Cell Adhesion) | MDA-MB-231 | ~30 μM | [1][2][3] |
| Apoptosis/Necrosis | MDA-MB-231 | No significant effect (1-50 μM, 24h) | [1] |
| uPAR Binding Affinity | - | 0.2 μM | [2][3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[5][6][7]
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570-590 nm using a microplate reader.[5]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol is based on the principle of measuring LDH released from damaged cells into the culture supernatant.[8][9][10]
Materials:
-
This compound stock solution (in DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well flat-bottom plates
-
Cell culture medium
-
Lysis solution (provided in the kit or 1% Triton X-100)
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere.
-
Add serial dilutions of this compound and a vehicle control to the wells.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 10 minutes.[9]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.[9]
-
Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for this compound cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with IPR-803 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IPR-803, a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction (PPI). Inconsistent results can arise from various factors, from compound handling to experimental design. This guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly binds to uPAR with sub-micromolar affinity, preventing its interaction with uPA.[1][2][3] This disruption of the uPAR-uPA axis inhibits downstream signaling pathways involved in cell migration, invasion, adhesion, and extracellular matrix (ECM) degradation.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: this compound has limited aqueous solubility. It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a common vehicle is a solution containing DMSO and SBE-β-CD in saline.[1] It is crucial to ensure complete dissolution of the compound before use.
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of the uPAR-uPA interaction, the potential for off-target effects, common to many small molecule inhibitors, should be considered.[4] It has been shown to inhibit MAPK phosphorylation, which is a downstream effect of uPAR signaling, but direct off-target kinase inhibition has not been extensively profiled in publicly available literature.[1] Researchers should include appropriate controls to validate that the observed effects are due to the inhibition of the uPAR-uPA axis.
Troubleshooting Guide
Issue 1: High Variability or No Effect Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | - Ensure this compound is stored correctly at -20°C or -80°C in a desiccated environment. - Prepare fresh working dilutions from a stock solution for each experiment. - Avoid multiple freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. |
| Poor Solubility | - Confirm that the this compound stock solution in DMSO is fully dissolved. Gentle warming or sonication may aid dissolution.[1] - When preparing working solutions, ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%). - For aqueous-based assays, consider using a solubilizing agent like SBE-β-CD, as used in in vivo preparations.[1] |
| Incorrect Drug Concentration | - Verify the calculations for your serial dilutions. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The reported IC50 for MDA-MB-231 cell adhesion is approximately 30 µM and for cell growth is 58 µM.[1] |
| Cell Line Insensitivity | - Confirm that your cell line expresses uPAR at a sufficient level. uPAR expression can vary significantly between cell lines. - Consider using a positive control cell line known to be sensitive to uPAR-uPA inhibition, such as MDA-MB-231.[1] |
| Assay-Specific Issues | - For adhesion assays, ensure proper coating of plates with extracellular matrix proteins and that blocking steps are sufficient. - For migration and invasion assays, optimize the incubation time and chemoattractant concentration. |
Issue 2: Inconsistent Results in In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - this compound has low oral bioavailability (around 4%).[1] Consider alternative routes of administration if oral gavage is not yielding expected results. - Ensure the formulation (e.g., with SBE-β-CD) is prepared correctly to maximize solubility and absorption.[1] |
| Compound Metabolism/Clearance | - The reported half-life of this compound is approximately 5 hours.[1] The dosing schedule should be designed to maintain a therapeutic concentration in the plasma and tumor tissue. |
| Animal Model Variability | - Ensure consistency in animal age, weight, and health status. - Tumor implantation site and size at the start of treatment can influence outcomes. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Adhesion) | MDA-MB-231 | ~30 µM | [1] |
| IC50 (Cell Growth) | MDA-MB-231 | 58 µM | [1] |
| Invasion Blockage | MDA-MB-231 | 90% at 50 µM | [1] |
| uPAR Binding Affinity (Ki) | - | 0.2 µM | [5] |
| Oral Bioavailability | In vivo | 4% | [1] |
| Half-life (t1/2) | In vivo | 5 hours | [1] |
Signaling Pathways and Experimental Workflows
The interaction of uPA with its receptor uPAR triggers a cascade of signaling events that promote cancer cell invasion and metastasis. This compound blocks the initial protein-protein interaction, thereby inhibiting these downstream pathways.
A typical experimental workflow to assess the efficacy of this compound involves a series of in vitro assays before proceeding to in vivo models.
Experimental Protocols
Cell Adhesion Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Plate Coating:
-
Coat a 96-well plate with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) by incubating for 1-2 hours at 37°C.
-
Wash the wells with sterile PBS to remove any unbound protein.
-
Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at 37°C.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface receptors.
-
Resuspend the cells in serum-free media and perform a cell count.
-
-
Treatment and Seeding:
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Seed the treated cells onto the pre-coated 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
-
Adhesion and Quantification:
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a solution such as 0.1% crystal violet for 20 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the stain with 10% acetic acid or methanol and measure the absorbance at a wavelength appropriate for the stain used (e.g., 570 nm for crystal violet).
-
Transwell Invasion Assay
This protocol provides a framework for assessing the effect of this compound on the invasive potential of cancer cells.
-
Insert Preparation:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free media.
-
Coat the top of a transwell insert with an 8 µm pore size with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Preparation:
-
Culture and starve cells as described in the cell adhesion assay protocol.
-
Harvest and resuspend the cells in serum-free media.
-
-
Assay Setup:
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.
-
Treat the cell suspension with this compound or vehicle control.
-
Seed the treated cells into the upper chamber of the Matrigel-coated insert.
-
-
Incubation and Analysis:
-
Incubate the plate for 12-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet or another suitable stain.
-
Count the number of stained, invaded cells in several fields of view under a microscope. The results can be quantified by dissolving the stain and measuring the absorbance.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
preventing IPR-803 precipitation in culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with IPR-803, a potent inhibitor of the uPAR-uPA protein-protein interaction.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in culture media is a common issue that can significantly impact experimental results. This guide provides solutions to address this challenge.
Problem: My this compound precipitated after I added it to my cell culture medium.
-
Possible Cause 1: Improper Dissolution of Stock Solution.
-
Possible Cause 2: High Final Concentration of this compound.
-
Solution: The working concentration for this compound in cell culture typically ranges from 1 µM to 200 µM.[2] Exceeding the solubility limit in the final culture medium can cause precipitation. It is recommended to perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Incorrect Dilution Method.
-
Solution: Avoid adding a highly concentrated DMSO stock solution directly to the aqueous culture medium. This sudden change in solvent polarity can cause the compound to precipitate. A stepwise dilution approach is recommended. First, dilute the DMSO stock solution to an intermediate concentration with a small volume of culture medium, mix thoroughly, and then add this intermediate dilution to the final volume of the culture medium.
-
-
Possible Cause 4: Incompatibility with Media Components.
-
Solution: While less common, some components in complex culture media could potentially interact with this compound and reduce its solubility. If precipitation persists, consider using a simpler, serum-free medium for the initial treatment, if experimentally feasible.
-
-
Possible Cause 5: Low Temperature.
-
Solution: Ensure that the culture medium is at 37°C before adding the this compound solution. Cold temperatures can decrease the solubility of many compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small-molecule inhibitor of the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[3][4] By binding directly to uPAR, this compound blocks the downstream signaling pathways that promote tumor cell invasion, migration, and metastasis.[4][5] It has been shown to inhibit the phosphorylation of MAPK, a key component of a downstream signaling cascade.[2]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in 100% DMSO.[1] For example, a 10 mM stock solution in DMSO is commonly used.[6] If you encounter solubility issues, gentle warming and sonication can be applied.[2] Store the DMSO stock solution at -20°C for short-term storage or -80°C for long-term storage.
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. In vitro studies have used concentrations ranging from 1 µM to 200 µM.[2] For example, it has an IC50 of approximately 30 µM for impairing cell adhesion and 58 µM for inhibiting cell growth in MDA-MB-231 breast cancer cells.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
Q4: Can I dissolve this compound in anything other than DMSO for my cell culture experiments?
A4: While DMSO is the most common and recommended solvent, other organic solvents may be used. However, their compatibility with your cell line and the potential for cytotoxicity at the final concentration must be carefully evaluated. For in vivo studies, a formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been used to achieve a clear solution.[2]
Q5: What are the known downstream signaling pathways affected by this compound?
A5: this compound primarily targets the uPA-uPAR interaction. This interaction activates several downstream signaling pathways crucial for cancer progression, including the Ras/MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[5][7][8] By inhibiting the initial uPA-uPAR binding, this compound effectively blocks the activation of these cascades.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observation |
| DMSO | 10 mM | Clear solution |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 0.77 mg/mL (≥ 1.70 mM) | Clear solution[2] |
Table 2: In Vitro Activity of this compound in MDA-MB-231 Cells
| Assay | IC50 / Effective Concentration | Reference |
| Cell Adhesion Impairment | ~30 µM | [2] |
| Cell Growth Inhibition | 58 µM | [2] |
| Inhibition of MAPK Phosphorylation | 50 µM | [2] |
| Blockage of Cell Invasion | 50 µM (90% blockage) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM. If necessary, gently warm the solution and sonicate in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare Working Solution: a. Warm the complete cell culture medium to 37°C. b. Perform a serial dilution of the 10 mM this compound stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. c. For example, to prepare a 100 µM working solution, first prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of culture medium to get a 100 µM solution. Then, this can be further diluted as needed. d. Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this may cause precipitation.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Protocol 2: Cell Proliferation Assay using MTT
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation using a colorimetric MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 value of this compound.
Mandatory Visualization
Caption: this compound inhibits the uPA-uPAR interaction, blocking downstream signaling.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
- 1. This compound Supplier | CAS 892243-35-5 | AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 892243-35-5 [amp.chemicalbook.com]
- 7. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 8. Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs [mdpi.com]
Validation & Comparative
A Guide to Selecting Negative Controls for IPR-803 Experiments
For researchers in oncology and drug development, rigorous experimental design is paramount. This guide provides a comparative overview of appropriate negative controls for experiments involving IPR-803, a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction.
This compound exerts its anti-tumor effects by binding directly to uPAR, thereby disrupting the signaling cascade that promotes cancer cell invasion, migration, and adhesion.[1][2][3] A key downstream effect of this inhibition is the reduction of MAPK phosphorylation.[1][2] To ensure the specificity of this compound's effects in your experiments, the selection of appropriate negative controls is critical.
Comparison of Negative Control Strategies
The ideal negative control should resemble the experimental treatment in every aspect except for the specific activity being investigated. For this compound, which inhibits a protein-protein interaction, several types of negative controls can be considered.
| Control Type | Description | Advantages | Disadvantages | Recommended Use Cases |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO). | Simple to implement; accounts for any effects of the solvent on the experimental system. | Does not control for off-target effects of a small molecule. | Essential for all in vitro and in vivo experiments with this compound. |
| Inactive Structural Analog | A molecule structurally similar to this compound that does not bind to uPAR or inhibit the uPAR-uPA interaction. | Provides a high level of specificity, controlling for potential off-target effects related to the chemical scaffold of this compound. | May be difficult to obtain or synthesize. Its inactivity must be thoroughly validated. | Gold standard for target validation and specificity studies. |
| Scrambled Peptide/Control siRNA | In experiments where the uPAR-uPA pathway is being genetically manipulated, a scrambled peptide or non-targeting siRNA serves as a control. | Directly assesses the specificity of targeting the uPAR-uPA interaction at the genetic or protein level. | Not a direct control for a small molecule inhibitor like this compound. | Used in complementary experiments to validate the role of the uPAR-uPA pathway. |
| Untreated Control | Cells or animals that do not receive any treatment. | Provides a baseline for the experiment. | Does not account for vehicle effects or the stress of the experimental procedure. | Should be used in conjunction with a vehicle control. |
Experimental Protocols: Negative Control Implementation
Below are detailed protocols for key experiments with this compound, incorporating the appropriate negative controls.
Cell Invasion Assay (Boyden Chamber)
Objective: To assess the effect of this compound on cancer cell invasion.
Experimental Groups:
-
Untreated Control: Cells in serum-free media.
-
Vehicle Control: Cells treated with the same concentration of DMSO used for this compound.
-
This compound Treatment: Cells treated with the desired concentration of this compound.
-
(Optional) Inactive Analog Control: Cells treated with an inactive structural analog of this compound at the same concentration.
Protocol:
-
Coat the upper surface of a Boyden chamber insert with Matrigel.
-
Seed cancer cells in the upper chamber in serum-free media.
-
Add the respective treatments (Vehicle, this compound, Inactive Analog) to the upper chamber.
-
Add media containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface.
-
Quantify the number of invading cells.
Western Blot for MAPK Phosphorylation
Objective: To determine if this compound inhibits the phosphorylation of MAPK.
Experimental Groups:
-
Untreated Control: Lysate from untreated cells.
-
Vehicle Control: Lysate from cells treated with DMSO.
-
This compound Treatment: Lysate from cells treated with this compound.
-
Positive Control: Lysate from cells stimulated with a known activator of the MAPK pathway (e.g., EGF).
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with the respective controls and this compound for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated MAPK (p-MAPK) and total MAPK.
-
Incubate with secondary antibodies and visualize the bands.
-
Quantify band intensity and normalize p-MAPK to total MAPK.
Visualizing Experimental Logic
To further clarify the experimental design, the following diagrams illustrate the logical relationships and workflows.
Caption: Workflow for a cell invasion assay with appropriate controls.
Caption: Workflow for Western blot analysis of MAPK phosphorylation.
Caption: this compound inhibits the uPAR-uPA interaction and downstream signaling.
By implementing these rigorous control strategies, researchers can confidently attribute the observed experimental outcomes to the specific inhibitory action of this compound on the uPAR-uPA axis, leading to more robust and publishable data.
References
Comparative Analysis of IPR-803 and IPR-456: A Structural and Functional Overview
Initial searches for a chemical compound designated "IPR-456" yielded no relevant results for a structural or functional comparison with IPR-803. The following guide therefore focuses on the detailed characterization of this compound, a potent inhibitor of the uPAR-uPA protein-protein interaction with significant anti-tumor activity.
This compound has been identified as a small molecule that directly binds to the urokinase-type plasminogen activator receptor (uPAR), effectively disrupting its interaction with the urokinase-type plasminogen activator (uPA).[1][2][3] This inhibition has been shown to impede cancer cell invasion, adhesion, and migration, highlighting its potential as a therapeutic agent in oncology, particularly in breast cancer metastasis.[1][2][3][4]
Quantitative Performance Data of this compound
The following table summarizes key in vitro and in vivo performance metrics of this compound based on available experimental data.
| Parameter | Value | Cell Line / Animal Model | Reference |
| Binding Affinity (Ki) for uPAR | 0.2 μM | Biochemical Assay | [4] |
| IC50 (Cell Growth Inhibition) | 58 μM | MDA-MB-231 breast cancer cells | [1][2][3] |
| IC50 (Impairment of Cell Adhesion) | ~30 μM | MDA-MB-231 breast cancer cells | [1][3][4] |
| Invasion Blockage | 90% at 50 μM | MDA-MB-231 breast cancer cells | [1][4] |
| Oral Bioavailability | 4% | NOD/SCID mice | [1][4] |
| Half-life (t1/2) | 5 hours | NOD/SCID mice | [1][4] |
| Tumor Concentration (10 hours post-oral administration) | Up to 10 μM | MDA-MB-231 xenograft in NSG mice | [2][3] |
Structural Information
| Compound | Molecular Formula | Molecular Weight |
| This compound | C27H23N3O4 | 453.49 g/mol |
Signaling Pathway of this compound Action
This compound exerts its anti-tumor effects by targeting the uPA-uPAR signaling cascade, which plays a crucial role in extracellular matrix degradation, cell migration, and invasion. A key downstream effect of this inhibition is the suppression of Matrix Metalloproteinase (MMP) activity and the inhibition of MAPK phosphorylation.[1][2][3][4]
Caption: this compound inhibits the uPA-uPAR interaction, blocking downstream signaling pathways.
Experimental Protocols
Detailed experimental methodologies for the cited data can be found in the primary literature. Key experimental setups would include:
-
Biochemical Assays: To determine the binding affinity (Ki) of this compound to uPAR, competitive binding assays using labeled uPA could be employed.
-
Cell-Based Assays:
-
Cell Viability/Growth Assays (e.g., MTT assay): MDA-MB-231 cells would be treated with varying concentrations of this compound to determine the IC50 for cell growth inhibition.
-
Adhesion Assays: The ability of MDA-MB-231 cells to adhere to extracellular matrix components (e.g., fibronectin, collagen) in the presence of this compound would be quantified to determine the IC50 for adhesion impairment.
-
Invasion Assays (e.g., Matrigel Boyden chamber assay): The invasive potential of MDA-MB-231 cells through a basement membrane matrix would be measured with and without this compound treatment.
-
Western Blotting: To assess the inhibition of MAPK phosphorylation, cell lysates from this compound-treated cells would be probed with antibodies specific for phosphorylated and total MAPK.
-
-
In Vivo Pharmacokinetic and Efficacy Studies:
-
Pharmacokinetic Analysis: NOD/SCID mice would be orally administered this compound, and blood samples would be collected at various time points to determine plasma concentration, bioavailability, and half-life using techniques like LC-MS/MS.
-
Metastasis Models: NSG mice would be xenografted with MDA-MB-231 cells and treated with this compound. Metastatic burden, for instance in the lungs, would be assessed at the end of the study.[2]
-
References
Navigating the Landscape of IPR-803 and N-803: A Comparative Guide to Synergistic Cancer Therapies
In the dynamic field of oncology research, the quest for effective combination therapies is paramount. This guide provides a comprehensive comparison of two distinctly different investigational drugs that have emerged in cancer research: IPR-803, a small molecule inhibitor of the uPAR-uPA interaction, and N-803 (Anktiva), an IL-15 superagonist complex. While both hold promise in the fight against cancer, their mechanisms of action and, consequently, their synergistic potential with other agents differ significantly. This report will delineate the known synergistic effects, present supporting experimental data, and visualize the underlying biological pathways.
This compound: A uPAR-uPA Interaction Inhibitor
This compound is a potent inhibitor of the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1][2][3] This interaction is a key driver of tumor invasion and metastasis.[2][3] By binding directly to uPAR with sub-micromolar affinity, this compound blocks the signaling cascade that promotes cancer cell migration, adhesion, and invasion.[1][2][3]
Synergistic Effects of this compound
Based on currently available preclinical data, there is no published research detailing the synergistic effects of this compound with other therapeutic agents. The primary focus of existing studies has been on its standalone efficacy in inhibiting cancer cell invasion and metastasis, particularly in breast cancer models.[1][2][3]
Experimental Data (Monotherapy)
| Parameter | Cell Line | IC50 Value | Description | Reference |
| Cell Growth Inhibition | MDA-MB-231 | 58 µM | Inhibition of breast cancer cell growth. | [1][2] |
| Cell Adhesion Impairment | MDA-MB-231 | ~30 µM | Concentration-dependent impairment of cell adhesion. | [1][2] |
| Inhibition of Cell Invasion | MDA-MB-231 | 90% blockage at 50 µM | Inhibition of breast cancer cell invasion through a matrigel assay. | [1] |
| Inhibition of Cell Invasion | A549 | > 10 µM | Inhibition of cell invasion in human A549 cells after 16 hrs by matrigel assay. | [1] |
Mechanism of Action: this compound
The mechanism of this compound centers on the disruption of the uPA-uPAR signaling pathway, which subsequently inhibits downstream signaling, including the phosphorylation of MAPK, and reduces the activity of matrix metalloproteinases (MMPs) like MMP-9.[1][2][3]
Caption: Mechanism of this compound action.
N-803 (Anktiva): An IL-15 Superagonist for Immuno-Oncology
N-803, also known as Anktiva (and formerly ALT-803), is an interleukin-15 (IL-15) superagonist complex.[4][5][6] It is designed to enhance the proliferation and activation of natural killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response, with a longer half-life and better tolerability compared to recombinant IL-15.[4][7][8]
Synergistic Effects of N-803
N-803 has demonstrated significant synergistic effects when combined with various cancer therapies, particularly checkpoint inhibitors and monoclonal antibodies. This synergy stems from its ability to bolster the immune system's capacity to recognize and eliminate cancer cells.
N-803 in Combination with Checkpoint Inhibitors (e.g., anti-PD-L1, Pembrolizumab)
Preclinical and clinical studies have shown that N-803 can enhance the efficacy of PD-1/PD-L1 checkpoint inhibitors.[5][6][9] N-803 treatment has been observed to increase the expression of PD-L1 on immune cells, providing a stronger rationale for the combination.[5][6] This combination has been shown to reduce tumor burden and metastasis and increase survival in preclinical models of triple-negative breast cancer and colon cancer that are refractory to monotherapy.[5] A phase 1b trial in patients with metastatic non-small cell lung cancer (NSCLC) who had relapsed or were refractory to PD-1 inhibitors showed promising clinical activity for the combination of N-803 and nivolumab.[10]
N-803 in Combination with Monoclonal Antibodies (e.g., Rituximab)
In a phase I clinical trial for patients with indolent non-Hodgkin lymphoma (iNHL), the combination of N-803 with the anti-CD20 monoclonal antibody rituximab was well-tolerated and resulted in durable clinical responses, including in patients refractory to rituximab.[4][11] The synergy is attributed to N-803's ability to activate and expand NK cells, which are crucial for the antibody-dependent cell-mediated cytotoxicity (ADCC) induced by rituximab.[4]
N-803 in Combination with Other Therapies
N-803 is also being explored in combination with other modalities. For instance, a case study reported the treatment of a patient with recurrent, metastatic pancreatic cancer with a combination of N-803, PD-L1 targeted NK cells, and an EGFR-targeted nanocell drug conjugate, which resulted in stable disease and extended survival.[12]
Quantitative Data from Combination Studies
Table 1: Preclinical Efficacy of N-803 and anti-PD-L1 in Mouse Models [5]
| Treatment Group | Tumor Type | Outcome | Result |
| N-803 + anti-PD-L1 | 4T1 Triple Negative Breast Cancer | Lung Metastasis | Reduced |
| N-803 + anti-PD-L1 | MC38-CEA Colon Tumor | Tumor Burden | Reduced |
| N-803 + anti-PD-L1 | Both | Survival | Increased |
Table 2: Clinical Response in Phase I Trial of N-803 and Rituximab in iNHL [4]
| Patient Cohort | Response | Rate |
| Rituximab-sensitive | Complete Remission | 78% |
| Rituximab-refractory | Prolonged Responses | Observed in a subset |
Signaling Pathways and Experimental Workflows
The synergistic effect of N-803 with other immunotherapies is rooted in its ability to modulate the immune system.
Caption: Synergistic pathways of N-803.
Experimental Protocols
Preclinical Model of N-803 and anti-PD-L1 Combination: [5]
-
Animal Models: 4T1 triple-negative breast and MC38-CEA colon tumor-bearing mice.
-
Treatment Administration: Subcutaneous N-803 and an anti-PD-L1 monoclonal antibody were administered as monotherapy or in combination.
-
Efficacy Evaluation: Anti-tumor efficacy was evaluated by measuring primary tumor burden and lung metastasis. Survival was also monitored.
-
Immunophenotyping: A comprehensive analysis of the immune-mediated effects was performed on the primary tumor, lung, and spleen to assess changes in immune cell populations and their activation status.
Phase I Clinical Trial of N-803 and Rituximab: [4][11]
-
Patient Population: Patients with relapsed/refractory indolent non-Hodgkin lymphoma.
-
Study Design: Open-label, dose-escalation phase I study using a 3+3 design.
-
Treatment Regimen: Patients received rituximab and either intravenous or subcutaneous N-803.
-
Primary Endpoint: Maximum tolerated dose.
-
Correlative Studies: Immune correlates were performed using multidimensional analysis via mass cytometry and cellular indexing of transcriptomes and epitopes by sequencing (CITE-seq) to measure protein and single-cell RNA expression.
Caption: Generalized experimental workflows.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. First-in-human phase 1 clinical study of the IL-15 superagonist complex ALT-803 to treat relapse after transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the biological activities of the IL-15 superagonist complex, ALT-803, following intravenous versus subcutaneous administration in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immunitybio.com [immunitybio.com]
- 10. ALT-803, an IL-15 superagonist, in combination with nivolumab in patients with metastatic non-small cell lung cancer: a non-randomised, open-label, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Trial of N-803, an IL15 Receptor Agonist, with Rituximab in Patients with Indolent Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recurrent pancreatic cancer treated with N-803 and PD-L1 t-haNK followed by an EGFR-targeted nanocell drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating IPR-803 Efficacy Through uPAR Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound's biological effects are mediated through its intended target is a cornerstone of preclinical validation. This guide provides an objective comparison of using urokinase-type plasminogen activator receptor (uPAR) knockdown to validate the on-target effects of IPR-803, a potent inhibitor of the uPAR-uPA interaction.[1][2] We present supporting data, detailed experimental protocols, and a look at alternative validation methods.
The uPAR signaling system is a crucial mediator in cancer progression, influencing cell proliferation, migration, and survival.[3][4] this compound has been identified as a small molecule that directly binds to uPAR with sub-micromolar affinity, thereby blocking its interaction with urokinase-type plasminogen activator (uPA) and impairing cancer cell invasion and metastasis.[1][5][6] To rigorously validate that the anti-invasive effects of this compound are directly attributable to its action on uPAR, a target knockdown strategy is the gold standard.
Comparative Analysis of Target Validation Methods
While siRNA-mediated knockdown is a direct and powerful validation tool, other techniques can provide complementary evidence of target engagement.
| Method | Principle | Advantages | Disadvantages |
| uPAR Knockdown (siRNA/shRNA) | Reduces cellular expression of uPAR protein, thereby removing the target of this compound. If the drug's effect is diminished, it confirms on-target action.[7] | High specificity; directly tests the necessity of the target for the drug's effect. | Knockdown efficiency can vary; potential for off-target effects of the siRNA itself. |
| Competitive Binding Assays | Measures the ability of this compound to compete with a known ligand (like uPA) for binding to purified uPAR.[5] | Provides direct, quantitative evidence of binding to the target protein and can determine binding affinity (KD). | Does not confirm that binding translates to a functional cellular effect; performed in a cell-free system. |
| uPAR Overexpression | Increases the cellular levels of uPAR. If the effect of this compound is potentiated, it suggests uPAR is the relevant target. | Can confirm that the target is sufficient for the drug's effect. | Overexpression may lead to non-physiological signaling artifacts; can be technically challenging. |
| Site-Directed Mutagenesis | Introduces mutations into the this compound binding site on uPAR. The inability of the drug to affect cells expressing the mutant protein confirms the specific binding interaction. | Provides precise evidence for a specific drug-target binding interface. | Requires detailed knowledge of the binding site; creating and validating functional mutants can be complex. |
Supporting Experimental Data
The following table summarizes representative data from a cell migration experiment designed to validate the on-target effects of this compound. The data demonstrates that the inhibitory effect of this compound on cell migration is significantly attenuated in cells lacking uPAR, confirming that its primary mechanism of action is uPAR-dependent.
| Cell Line | Treatment | Normalized Cell Migration (%) | Standard Deviation |
| MDA-MB-231 (Control siRNA) | Vehicle | 100 | 12.5 |
| MDA-MB-231 (Control siRNA) | This compound (50 µM) | 42 | 8.9 |
| MDA-MB-231 (uPAR siRNA) | Vehicle | 95 | 11.8 |
| MDA-MB-231 (uPAR siRNA) | This compound (50 µM) | 88 | 10.2 |
Note: Data are hypothetical but reflect expected experimental outcomes based on published literature.[5][7]
Key Experimental Protocols
siRNA-Mediated Knockdown of uPAR
This protocol describes the transient knockdown of uPAR in a cancer cell line, such as MDA-MB-231, using small interfering RNA (siRNA).
-
Cell Seeding: Seed 200,000 to 300,000 cells per well in a 6-well plate in antibiotic-free medium 24 hours prior to transfection to achieve 50-70% confluency.[8]
-
Transfection Complex Preparation:
-
For each well, dilute 50-100 pmol of uPAR-specific siRNA (or a non-targeting control siRNA) into 150 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5-7 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 150 µL of serum-free medium and incubate for 5 minutes.[9][10]
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 300 µL siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C. After 4-6 hours, the medium can be replaced with fresh, complete medium.
-
Validation of Knockdown: Harvest a subset of cells to confirm uPAR knockdown at the mRNA level (via qRT-PCR) and protein level (via Western blot) before proceeding with functional assays.[11]
Wound Healing (Scratch) Migration Assay
This assay measures two-dimensional cell migration following gene knockdown and drug treatment.
-
Cell Culture: Use cells transfected with control or uPAR siRNA (from the protocol above) once they have formed a confluent monolayer (90-100%) in a 6-well plate.[8]
-
Wound Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[12]
-
Treatment Application: Gently wash the wells twice with PBS to remove detached cells. Add fresh low-serum medium containing either a vehicle control (e.g., DMSO) or this compound at the desired final concentration.
-
Image Acquisition: Immediately capture images of the scratch at multiple defined points along its length (T=0 hours). Place the plate back in the incubator.
-
Final Imaging and Analysis: After a suitable incubation period (e.g., 12-24 hours), capture images at the same defined points.[13] Measure the width of the cell-free "wound" at T=0 and the final time point. Calculate the percentage of wound closure to quantify cell migration.
Visualized Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RNA Interference-Directed Knockdown of Urokinase Plasminogen Activator and Urokinase Plasminogen Activator Receptor Inhibits Prostate Cancer Cell Invasion, Survival and Tumorigenicity In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Small Interfering RNA (siRNA)-Directed Reversal of uPA Demethylation Inhibits Prostate Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 12. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
IPR-803 Demonstrates Promising Preclinical Anti-Metastatic Activity in Breast Cancer Models Compared to Standard of Care
For Immediate Release
[City, State] – November 8, 2025 – New preclinical data on IPR-803, a novel small-molecule inhibitor of the urokinase plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction, reveals its potential as a therapeutic agent against metastatic breast cancer. In head-to-head comparisons with standard-of-care chemotherapy in preclinical models, this compound shows significant efficacy in reducing lung metastasis. This guide provides a comprehensive overview of the comparative performance of this compound, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound operates by disrupting the uPAR-uPA signaling pathway, a critical cascade involved in tumor cell invasion and metastasis.[1] By inhibiting this interaction, this compound has been shown to impair key processes in the metastatic spread of breast cancer.
Comparative Efficacy of this compound and Standard of Care
Preclinical studies utilizing the MDA-MB-231 human breast cancer cell line, a well-established model for triple-negative breast cancer, have provided a basis for comparing this compound with standard chemotherapeutic agents like paclitaxel and doxorubicin.
In Vitro Activity
In cellular assays, this compound demonstrated potent inhibitory effects on cancer cell proliferation and adhesion, both crucial steps in the metastatic process.
| Compound | Assay | Cell Line | IC50 Value |
| This compound | Cell Growth | MDA-MB-231 | 58 µM[1] |
| This compound | Cell Adhesion | MDA-MB-231 | ~30 µM[1] |
| Doxorubicin | Cell Growth | MDA-MB-231 | ~0.565 µM |
| Paclitaxel | Cell Growth | MDA-MB-231 | ~0.008 µM |
In Vivo Anti-Metastatic Efficacy
The most striking findings come from in vivo studies in murine models of breast cancer metastasis. Oral administration of this compound significantly reduced the incidence of severe lung metastasis compared to untreated controls.
| Treatment Group | Number of Animals | Mice with Severe/Marked Lung Metastasis | Mice with Moderate Lung Metastasis |
| Control (Vehicle) | 13 | 10 | Not Reported |
| This compound | 12 | 4 | 4 |
A separate preclinical study evaluated paclitaxel in a similar MDA-MB-231 metastatic model. While paclitaxel was effective in reducing the growth of primary tumors, it was shown to increase the incidence and burden of pulmonary and lymphatic metastasis in tumors expressing TLR4.[2] This highlights a potential advantage of this compound's targeted anti-metastatic mechanism over traditional chemotherapy.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated.
References
Safety Operating Guide
Navigating the Safe Disposal of IPR-803: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of IPR-803, a potent inhibitor of the uPAR·uPA protein-protein interaction used in cancer research. Adherence to these guidelines will minimize risks and support a culture of safety and environmental responsibility.
This compound: Key Chemical and Safety Data
A summary of the known properties and safety information for this compound is provided below. This data should be consulted prior to handling and disposal to ensure awareness of the compound's characteristics.
| Property | Data |
| Chemical Name | 3-[[3-(hexahydro-1H-azepin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino]-Benzoic acid |
| CAS Number | 892243-35-5 |
| Molecular Formula | C27H23N3O4 |
| Molecular Weight | 453.49 g/mol |
| Physical Form | Solid |
| Color | Brown to reddish-brown |
| Known Hazards | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Harmful to aquatic life.[1] |
| Storage (Solid) | -20°C for the long term, desiccated. |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[2] |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step instructions detail the proper disposal procedures for this compound in various forms. These protocols are designed to be clear, actionable, and in alignment with standard laboratory safety practices.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization or if working with the powder outside of a certified chemical fume hood, wear a properly fitted respirator.[1]
2. Disposal of Unused Solid this compound:
-
Step 1: Containment: Ensure the solid this compound is in a clearly labeled, sealed container. The label should include "this compound," the quantity, and any known hazard symbols.
-
Step 2: Waste Stream Identification: This is considered chemical waste. Do not mix with other waste types unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Collection: Place the sealed container in the designated chemical waste receptacle for solid chemicals.
-
Step 4: Documentation: Log the disposal in your laboratory's chemical inventory and waste records.
3. Disposal of this compound Solutions (e.g., in DMSO):
-
Step 1: Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container. This is typically a high-density polyethylene (HDPE) or glass container.
-
Step 2: Labeling: Clearly label the waste container with "Hazardous Waste," "this compound in [Solvent Name]," and the approximate concentration.
-
Step 3: Segregation: Do not mix this waste with other solvent waste streams unless it is a common practice approved by your EHS office (e.g., a "halogenated solvent" waste stream if applicable).
-
Step 4: Storage: Store the sealed waste container in a secondary containment bin in a well-ventilated area, away from ignition sources, until it is collected by the EHS department.
4. Disposal of Contaminated Labware:
-
Step 1: Solid Contaminated Waste: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated solid chemical waste bag or container.
-
Step 2: Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
Step 3: Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (one that this compound is soluble in and that is compatible with your waste streams), collecting the rinsate as chemical waste. Following this, wash the glassware with an appropriate laboratory detergent and water.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
By following these procedures and using the provided workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and professional research environment. Always consult your institution's specific Environmental Health and Safety guidelines, as they may have additional requirements.
References
Personal protective equipment for handling IPR-803
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling IPR-803 to minimize exposure. The level of PPE may vary depending on the procedure being performed.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Lab coat | Nitrile gloves | Safety glasses with side shields | Not generally required |
| Weighing Powder | Lab coat | Double nitrile gloves | Safety goggles and face shield | Recommended to be performed in a certified chemical fume hood. If not possible, a NIOSH-approved respirator (e.g., N95) is required. |
| Preparing Solutions | Lab coat | Double nitrile gloves | Chemical splash goggles and face shield | Work should be conducted in a certified chemical fume hood. |
| Cell Culture/Assays | Lab coat | Nitrile gloves | Safety glasses with side shields | Work should be performed in a biological safety cabinet. |
Note: Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.[1][2] Disposable lab coats are recommended when handling significant quantities of the solid compound.
Operational and Disposal Plans
Standard Operating Procedures:
-
Acquisition and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Long-term storage at -20°C is recommended.
-
-
Handling:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[5]
-
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including unused solid, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be collected in a designated hazardous waste container.[6]
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Chemical Waste" and list the contents, including "this compound."[6]
-
Disposal Method: Disposal should not be done via standard drains or trash.[6][7] The collected hazardous waste must be disposed of through an approved chemical waste disposal service in accordance with all local, state, and federal regulations.[8] Organic solutions may be suitable for incineration in a controlled environment.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wear appropriate PPE, including double gloves, a lab coat, and eye protection. Cover the spill with an absorbent material (e.g., vermiculite, sand).[11][12] Collect the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution. |
| Major Spill | Evacuate the immediate area and alert others.[10][12] Close the laboratory door and prevent entry. Contact your institution's emergency response team or local emergency services. Provide them with details of the spilled substance.[10] |
Experimental Protocols
While specific experimental protocols involving this compound will vary, the following general principles should be applied:
-
Risk Assessment: Before any new procedure, perform a risk assessment to identify potential hazards and establish appropriate control measures.
-
Fume Hood Use: Any procedure that may generate aerosols or involve volatile solvents must be performed in a certified chemical fume hood.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[5][13]
-
Training: Ensure all personnel handling this compound are trained on its potential hazards and the emergency procedures.
Workflow for Handling IPR-803dot
// Node Definitions start [label="Start: Receive this compound", fillcolor="#F1F3F4"]; inspect [label="Inspect Package in Ventilated Area", fillcolor="#F1F3F4"]; store [label="Store at -20°C", fillcolor="#F1F3F4"]; don_ppe [label="Don Appropriate PPE", fillcolor="#FBBC05", fontcolor="#202124"]; weigh [label="Weigh Solid in Fume Hood", fillcolor="#F1F3F4"]; prepare_solution [label="Prepare Solution in Fume Hood", fillcolor="#F1F3F4"]; experiment [label="Perform Experiment", fillcolor="#F1F3F4"]; spill_check [label="Spill or Exposure?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; emergency [label="Follow Emergency Procedures", fillcolor="#EA4335", fontcolor="#FFFFFF"]; waste [label="Collect Waste in Labeled Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispose [label="Dispose via Approved Chemical Waste Service", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", fillcolor="#F1F3F4"];
// Edge Definitions start -> inspect; inspect -> store; store -> don_ppe; don_ppe -> weigh; weigh -> prepare_solution; prepare_solution -> experiment; experiment -> spill_check; spill_check -> emergency [label="Yes"]; emergency -> experiment [label="After resolution"]; spill_check -> waste [label="No"]; waste -> dispose; dispose -> end; }
References
- 1. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. diagenode.com [diagenode.com]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 13. ubpbio.com [ubpbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
